2,3-Epoxy-2-methylbutane
Description
The exact mass of the compound Oxirane, trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,2,3-trimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYBLZYMNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863488 | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-19-7 | |
| Record name | Trimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isoamylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Epoxy-2-methylbutane via the Chlorohydrin Route
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, through the well-established chlorohydrin route. This method involves a two-step process: the formation of a chlorohydrin intermediate from 2-methyl-2-butene (B146552) and subsequent dehydrochlorination to yield the desired epoxide. This document details the underlying reaction mechanisms, provides a representative experimental protocol, and presents key quantitative data for the starting material and the final product.
Reaction Overview and Mechanism
The synthesis proceeds in two distinct stages:
Step 1: Chlorohydrin Formation
The initial step involves the electrophilic addition of hypochlorous acid (HOCl) to 2-methyl-2-butene. The reaction is typically carried out in an aqueous medium where a source of electrophilic chlorine, such as t-butyl hypochlorite (B82951) or chloramine-T, generates the hypochlorous acid in situ. The reaction follows Markovnikov's rule, where the electrophilic chlorine atom adds to the less substituted carbon of the double bond, and the hydroxyl group adds to the more substituted, tertiary carbon. This regioselectivity is driven by the formation of a more stable tertiary carbocation intermediate.
Step 2: Epoxidation via Intramolecular Williamson Ether Synthesis
The resulting chlorohydrin, 3-chloro-2-methyl-2-butanol, is then treated with a base, such as sodium hydroxide (B78521). This initiates an intramolecular Williamson ether synthesis. The hydroxide ion deprotonates the hydroxyl group, forming an alkoxide. The resulting nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered epoxide ring.
Experimental Protocols
Materials:
-
2-Methyl-2-butene
-
t-Butyl hypochlorite (or other suitable source of HOCl)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, condenser, separatory funnel, distillation apparatus)
Procedure:
Part A: Synthesis of 3-Chloro-2-methyl-2-butanol (Chlorohydrin Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of diethyl ether and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of t-butyl hypochlorite (1.1 equivalents) in diethyl ether to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated solution of sodium bisulfite (to quench any remaining hypochlorite), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-methyl-2-butanol. Further purification can be achieved by distillation under reduced pressure.
Part B: Synthesis of this compound
-
Dissolve the crude 3-chloro-2-methyl-2-butanol (1.0 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.
-
The resulting this compound can be further purified by fractional distillation.
Quantitative Data
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Physical Properties of 2-Methyl-2-Butene
| Property | Value |
| Molecular Formula | C₅H₁₀ |
| Molecular Weight | 70.13 g/mol [1] |
| Boiling Point | 38.5 °C |
| Density | 0.662 g/mL at 20 °C |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol [2][3] |
| Boiling Point | 75 °C[3] |
| Density | 0.818 g/mL at 25 °C[3] |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.30 (d, J=5.5 Hz, 3H), 2.95 (q, J=5.5 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ 18.0, 24.5, 58.0, 64.5 |
| IR (neat) | 3050, 2970, 1450, 1380, 1260, 890 cm⁻¹ |
| Yield | Not explicitly found in the search results, but yields for analogous reactions are typically in the range of 60-80%. |
Visualizations
Reaction Mechanism: Chlorohydrin Formation and Epoxidation
References
An In-depth Technical Guide to the Preparation of 2,3-Epoxy-2-methylbutane with Percarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, through the epoxidation of 2-methyl-2-butene (B146552) using various percarboxylic acids. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
Epoxides are a crucial class of intermediates in organic synthesis, prized for their utility in forming a wide array of functional groups through ring-opening reactions. This compound, also known as trimethyloxirane, serves as a key building block in the synthesis of various fine chemicals and pharmaceutical compounds. The most common and efficient method for its preparation is the epoxidation of the corresponding alkene, 2-methyl-2-butene, utilizing peroxycarboxylic acids (also known as peracids).
The general reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene, forming a three-membered cyclic ether (the epoxide) and generating a carboxylic acid as a byproduct. Commonly employed peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and performic acid.[1][2]
Reaction Mechanism
The epoxidation of alkenes with peroxy acids proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction."[3][4] In this single-step process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the weak O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the resulting carboxylic acid.[5][6] This concerted pathway ensures a syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[5][7]
A diagram illustrating the concerted "butterfly" mechanism is presented below:
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound using different percarboxylic acids. A summary of the reaction conditions and corresponding yields is presented in Table 1 for easy comparison.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available, and relatively stable solid peroxy acid, making it a convenient choice for laboratory-scale epoxidations.[1]
Experimental Protocol:
-
Reaction Setup: A solution of 2-methyl-2-butene (1.0 equivalent) in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Reagent Addition: A solution of m-CPBA (1.1 equivalents) in the same solvent is added dropwise to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation to afford pure this compound.
Epoxidation with Peroxyacetic Acid
Peroxyacetic acid is another effective epoxidizing agent, often used as a solution in acetic acid or ethyl acetate (B1210297).[8]
Experimental Protocol:
-
Reaction Setup: 2-methyl-2-butene (1.0 equivalent) is dissolved in a solvent like ethyl acetate in a reaction vessel.
-
Reagent Addition: A solution of peroxyacetic acid (typically 32-40% in acetic acid, 1.2 equivalents) is added slowly to the alkene solution while maintaining the reaction temperature between 20-25 °C.
-
Reaction Progression: The reaction is stirred at room temperature and monitored for completion.
-
Work-up and Purification: The work-up procedure is similar to the m-CPBA method, involving washing with a basic solution to neutralize the acetic acid and peroxyacetic acid, followed by drying and distillation.
In Situ Epoxidation with Performic Acid
Performic acid is a highly reactive peroxy acid that is typically generated in situ by reacting formic acid with hydrogen peroxide.[9][10] This method avoids the need to handle the potentially unstable pure peroxy acid.
Experimental Protocol:
-
Formation of Performic Acid: In a reaction flask, formic acid is mixed with hydrogen peroxide (typically 30-50% aqueous solution) and stirred at a controlled temperature (e.g., 20 °C) for a short period to allow for the formation of performic acid.
-
Epoxidation: 2-methyl-2-butene is then added to the freshly prepared performic acid solution. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the mixture is worked up by neutralizing the formic acid with a base, followed by extraction of the epoxide into an organic solvent, drying, and purification.
Table 1: Comparison of Reaction Parameters for the Epoxidation of 2-Methyl-2-butene
| Percarboxylic Acid | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 - Room Temp | 1 - 4 hours | ~75-85 | |
| Peroxyacetic Acid | Ethyl Acetate | 20 - 25 | 2 - 6 hours | ~70-80 | [2] |
| Performic Acid (in situ) | (Formic Acid/H₂O) | 20 - 40 | 1 - 3 hours | ~65-75 | [9][10] |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Pathway
The following diagram illustrates the general synthetic pathway from the starting alkene to the final epoxide product.
Experimental Workflow
The diagram below outlines the key steps involved in a typical experimental workflow for the synthesis and purification of this compound.
Conclusion
The preparation of this compound via the epoxidation of 2-methyl-2-butene with percarboxylic acids is a robust and well-established synthetic method. The choice of peroxy acid and reaction conditions can be tailored to specific laboratory needs, with m-CPBA offering convenience and high yields. This guide provides the necessary technical details to assist researchers and professionals in the successful synthesis and purification of this important epoxide intermediate for applications in drug development and fine chemical synthesis.
References
- 1. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
- 2. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep in Pearson+ [pearson.com]
- 4. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104311512A - Clean method for preparing 1,2-epoxybutane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrogen Peroxide-Catalyzed Synthesis of 2,3-Epoxy-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, utilizing hydrogen peroxide as a green oxidant. The focus is on catalytic systems that offer efficient and selective epoxidation of the trisubstituted alkene, 2-methyl-2-butene (B146552). This document details experimental protocols, summarizes quantitative data, and visualizes the underlying chemical pathways and workflows.
Introduction
The epoxidation of alkenes is a cornerstone of organic synthesis, providing access to versatile three-membered cyclic ethers known as epoxides. These intermediates are pivotal in the synthesis of a wide array of fine chemicals and pharmaceuticals due to their susceptibility to ring-opening reactions with various nucleophiles. This compound, derived from 2-methyl-2-butene, is a useful building block in organic synthesis. Traditional epoxidation methods often rely on peroxy acids, which can generate stoichiometric amounts of acidic byproducts. The use of hydrogen peroxide (H₂O₂) as the terminal oxidant presents a more environmentally benign and atom-economical alternative, with water as the sole theoretical byproduct.
This guide explores the catalytic activation of hydrogen peroxide for the efficient synthesis of this compound. Key catalytic systems, including those based on manganese and rhenium, are discussed, with a focus on practical experimental methodologies and the mechanistic principles that govern these transformations.
Catalytic Systems for Epoxidation
Several transition metal-based catalysts have been demonstrated to be effective for the epoxidation of alkenes using hydrogen peroxide. For trisubstituted alkenes such as 2-methyl-2-butene, manganese and methyltrioxorhenium (MTO) complexes are particularly noteworthy.
Manganese-Based Catalysts: Catalytic amounts of manganese(II) salts, such as manganese sulfate (B86663) (MnSO₄), in the presence of a bicarbonate buffer, have been shown to be effective for the epoxidation of a variety of alkenes, including trialkyl-substituted ones.[1][2][3] The in situ formation of peroxymonocarbonate is believed to be a key step in the catalytic cycle.[2][3] The addition of co-catalysts or additives like salicylic (B10762653) acid or sodium acetate (B1210297) can further enhance the reaction rate and efficiency.[1][2][3]
Methyltrioxorhenium (MTO)-Based Catalysts: MTO is a highly active catalyst for alkene epoxidation with hydrogen peroxide. The catalytic activity can be further enhanced, and catalyst longevity improved, by the addition of nitrogen-based ligands such as pyridine, pyrazole, or 3-cyanopyridine. These ligands coordinate to the rhenium center, modulating its reactivity and preventing decomposition.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the general reaction parameters for the hydrogen peroxide-catalyzed epoxidation of alkenes, with a focus on systems applicable to 2-methyl-2-butene.
| Catalytic System | Catalyst | Typical Catalyst Loading (mol%) | Oxidant | Key Additives/Co-catalysts | Solvent(s) | Typical Temperature | General Substrate Scope |
| Manganese-Bicarbonate | MnSO₄ or other Mn(II) salts | 0.1 - 1.0 | 30-35% aq. H₂O₂ | Sodium bicarbonate (buffer), Salicylic acid or Sodium acetate (accelerant) | Acetonitrile (B52724), DMF, t-BuOH | Room Temperature | Aryl-substituted, cyclic, and trialkyl-substituted alkenes[1][2][3] |
| Methyltrioxorhenium (MTO) | CH₃ReO₃ | 0.1 - 1.0 | 30-35% aq. H₂O₂ | Pyridine, Pyrazole, 3-Cyanopyridine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature | Wide range of alkenes |
Experimental Protocols
Manganese-Catalyzed Epoxidation of 2-Methyl-2-butene
Materials:
-
2-Methyl-2-butene (≥99%)
-
Acetonitrile (CH₃CN)
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃)
-
35% Aqueous hydrogen peroxide (H₂O₂)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (e.g., 10 mmol, 0.70 g) in acetonitrile (e.g., 15 mL).
-
To this solution, add manganese(II) sulfate monohydrate (e.g., 0.2 mol%, 0.02 mmol, 3.4 mg) and salicylic acid (e.g., 0.4 mol%, 0.04 mmol, 5.5 mg).
-
Prepare a cooled (0-5 °C) solution of sodium bicarbonate (e.g., 0.4 M aqueous solution, 15 mL) and 35% aqueous hydrogen peroxide (e.g., 10 equivalents, 100 mmol, 9.7 mL).
-
Add the cooled bicarbonate-hydrogen peroxide solution dropwise to the stirred solution of the alkene and catalyst over a period of 2-3 hours. Maintain the reaction temperature between 18-22 °C using a water bath.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.
-
Upon completion of the reaction (monitored by TLC or GC), transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with methylene chloride (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by fractional distillation under atmospheric pressure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism for the manganese-catalyzed epoxidation and a general experimental workflow.
Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the hydrogen peroxide-catalyzed epoxidation of 2-methyl-2-butene offers a greener and more efficient alternative to traditional methods. Catalytic systems based on readily available and inexpensive manganese salts, in conjunction with a bicarbonate buffer, provide a practical and scalable approach. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction time, can lead to improved yields and selectivity. The methodologies and mechanistic insights presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to utilize this valuable synthetic transformation.
References
Spectroscopic Profile of 2,3-Epoxy-2-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Epoxy-2-methylbutane, a valuable epoxide intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with the essential data for identification, characterization, and quality control.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, offering a quick reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~2.7 - 2.9 | Quartet (q) | ~5.5 | -CH- |
| 2 | ~1.2 - 1.4 | Singlet (s) | - | -C(CH₃)₂- |
| 3 | ~1.1 - 1.3 | Doublet (d) | ~5.5 | -CH(CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~65 - 68 | -C (CH₃)₂- |
| 2 | ~60 - 63 | -C H- |
| 3 | ~20 - 23 | -C(C H₃)₂- |
| 4 | ~15 - 18 | -CH(C H₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 3000 | Strong | C-H stretch (alkane) |
| ~1250 | Strong | C-O stretch (epoxide, asymmetric) |
| ~900 | Strong | C-O stretch (epoxide, symmetric ring deformation) |
| ~850 | Medium | C-O stretch (epoxide, ring breathing) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - CH₃]⁺ |
| 58 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 43 | Very High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[1][2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.[5][6]
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Mode: Transmittance or ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for separation and purification.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[7][8]
Data Acquisition:
-
Instrument: GC-Mass Spectrometer.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-150.
-
Ionization Mode: Electron Ionization (EI).
Visualization of Spectroscopic Workflow and Data Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
- 1. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
IUPAC nomenclature for 2,3-Epoxy-2-methylbutane
An In-depth Technical Guide to 2,2,3-Trimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Epoxy-2-methylbutane, more formally known by its preferred IUPAC name 2,2,3-trimethyloxirane, is a saturated three-membered heterocyclic ether. As a member of the epoxide family, it is characterized by a strained ring structure, which imparts significant reactivity. This property makes it a valuable intermediate in organic synthesis and a useful monomer in polymer chemistry. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of 2,2,3-trimethyloxirane, tailored for professionals in research and development.
IUPAC Nomenclature
The nomenclature of epoxides can be approached in several ways according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound with the structure of this compound, the following systematic names are recognized:
-
Oxirane Nomenclature (Preferred IUPAC Method): In this system, the epoxide is treated as the parent heterocycle, which is named "oxirane". The carbon atoms of the oxirane ring are numbered starting with the oxygen atom as position 1. The ring is then numbered to give the substituents the lowest possible locants. For the structure , this results in the name 2,2,3-trimethyloxirane . This is the most commonly used and preferred IUPAC name.
-
Epoxyalkane Nomenclature: This method treats the epoxide ring as a substituent on the longest continuous carbon chain. The prefix "epoxy-" is used, with two numbers indicating the positions of the carbon atoms to which the oxygen is attached. Following this rule, the compound is named This compound .
-
Alkene Oxide Nomenclature (Common Name): This older, yet still encountered, naming convention is based on the alkene from which the epoxide is formally derived. In this case, the parent alkene is 2-methyl-2-butene (B146552). The epoxide is therefore named 2-methyl-2-butene oxide .
Other synonyms for this compound include Trimethyloxirane and beta-Isoamylene oxide.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 2,2,3-trimethyloxirane is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| CAS Number | 5076-19-7 | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 73-75 °C at 101.3 kPa | [3] |
| Melting Point | -83 °C | [3] |
| Density | 0.818 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.3855 - 1.3860 | [3] |
| Solubility | 8% in water (unstable), soluble in polar organic solvents | [3] |
| Flash Point | < 15 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of 2,2,3-trimethyloxirane can be achieved through several established methods for epoxidation.
4.1 General Synthesis Routes
Common synthetic pathways to 2,2,3-trimethyloxirane include:
-
Epoxidation of 2-Methyl-2-butene with Peroxy Acids: This is a classic and widely used method for forming epoxides. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is reacted with 2-methyl-2-butene in an inert solvent like dichloromethane (B109758). The reaction is typically exothermic and proceeds with the stereospecific transfer of an oxygen atom from the peroxy acid to the double bond.
-
The Chlorohydrin Route: This two-step process involves the reaction of 2-methyl-2-butene with a source of hypochlorous acid (e.g., from calcium hypochlorite (B82951) and acetic acid or using N-chlorosuccinimide in the presence of water) to form the corresponding chlorohydrin, 3-chloro-2-methyl-2-butanol. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis (an SN2 reaction) to yield the epoxide.[3]
-
Catalytic Oxidation with Hydrogen Peroxide: More modern and "greener" approaches utilize hydrogen peroxide as the oxidant in the presence of a catalyst. Catalysts can range from transition metal complexes to enzymatic systems, offering a more environmentally benign alternative to peroxy acids.
4.2 General Experimental Protocol (Peroxy Acid Method)
-
Reaction Setup: A solution of 2-methyl-2-butene in a suitable aprotic solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Peroxy Acid: A solution of a peroxy acid (e.g., m-CPBA, typically 1.0-1.2 equivalents) in the same solvent is added dropwise to the cooled alkene solution. The temperature should be maintained between 0 and 5 °C during the addition.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.
-
Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite (B76179) to quench any remaining peroxy acid, followed by washing with a saturated sodium bicarbonate solution to remove the resulting carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by distillation.
Chemical Reactivity and Applications
The primary reactivity of 2,2,3-trimethyloxirane is dominated by ring-opening reactions, which are driven by the release of the inherent ring strain of the three-membered ring. These reactions can be catalyzed by both acids and bases.
5.1 Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the epoxide. For an unsymmetrical epoxide like 2,2,3-trimethyloxirane, the nucleophilic attack occurs preferentially at the more substituted carbon atom, proceeding through a mechanism with significant SN1 character. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.
-
Example Reaction: The reaction of 2,2,3-trimethyloxirane with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) yields (R/S)-3-methoxy-3-methylbutan-2-ol as the major product.[4]
5.2 Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile (which is often also a base), the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.
-
Example Reaction: The reaction of 2,2,3-trimethyloxirane with sodium methoxide (B1231860) in methanol results in the formation of 3-methoxy-2-methylbutan-2-ol as the major product.[5]
5.3 Applications
The primary commercial application of 2,2,3-trimethyloxirane (often referred to as isoamylene oxide in this context) is as a stabilizer for chlorinated hydrocarbons such as 1,1,1-trichloroethane (B11378) and trichloroethylene.[3] These solvents, used in metal cleaning, can decompose and form acidic byproducts; the epoxide acts as an acid scavenger, preventing this degradation.[3] It also serves as a reactive monomer in the synthesis of polymers and resins, where its inclusion can enhance crosslinking and chemical resistance.[1]
Conclusion
2,2,3-Trimethyloxirane is a versatile chemical with a well-defined set of properties and reactivity. A thorough understanding of its nomenclature, synthesis, and reaction mechanisms is crucial for its effective use in research and industrial applications. While it is a relatively simple molecule and not directly implicated in complex biological pathways, its role as a building block and stabilizer makes it a relevant compound for professionals in various fields of chemistry and material science.
References
A Comprehensive Technical Guide to the Computational and Experimental Structural Elucidation of 2,3-Epoxy-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive approach to determining the precise molecular structure of 2,3-epoxy-2-methylbutane, also known as trimethyloxirane. While dedicated computational studies on this specific molecule are not extensively available in published literature, this document provides a detailed roadmap for its structural elucidation through a combination of state-of-the-art computational modeling and established experimental techniques. This guide is intended for researchers in computational chemistry, molecular modeling, and drug development who require a deep understanding of the molecule's three-dimensional structure and electronic properties. The methodologies described herein are based on established protocols for similar small organic molecules and epoxides.
Introduction
This compound (CAS 5076-19-7) is a five-carbon epoxide with the molecular formula C₅H₁₀O.[1][] Its structure, featuring a strained three-membered oxirane ring and three methyl groups, suggests the potential for interesting conformational properties and reactivity. A precise understanding of its molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental for predicting its physical, chemical, and biological properties. Such data is invaluable for applications in organic synthesis, materials science, and as a potential scaffold in drug design.
This guide presents a proposed workflow for a thorough computational investigation of this compound's structure, supplemented by established experimental protocols for validation.
Proposed Computational Workflow
A typical computational chemistry workflow for structural analysis involves several key steps, from initial structure generation to in-depth analysis of the results. The following diagram illustrates this logical progression.
Figure 1: A generalized workflow for the computational structural analysis of a molecule like this compound.
Computational Methodology
The following section details a proposed protocol for the computational analysis of this compound. This methodology is based on common practices in computational chemistry for small organic molecules.[3]
Geometry Optimization
The initial step involves finding the lowest energy conformation of the molecule.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP functional is a common choice for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Procedure:
-
An initial 3D structure of this compound is generated.
-
A conformational search can be performed using a lower-level theory (e.g., molecular mechanics) to identify potential low-energy conformers.
-
The most promising conformers are then subjected to geometry optimization using DFT. The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation
To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency calculation is performed.
-
Method: The same level of theory (e.g., B3LYP/6-31G(d)) used for the geometry optimization should be employed.
-
Procedure:
-
A frequency calculation is performed on the optimized geometry.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
-
Predicted Structural Parameters
References
Stereoisomers and Chirality of 2,3-Epoxy-2-methylbutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2,3-epoxy-2-methylbutane. The document details the stereochemical properties, synthesis, and characterization of this chiral epoxide, with a focus on its enantiomeric and diastereomeric forms.
Introduction to the Stereochemistry of this compound
This compound, also known as 2,2,3-trimethyloxirane, is a chiral molecule containing two stereocenters at the C2 and C3 carbons of the oxirane ring. This structural feature gives rise to the existence of stereoisomers. Specifically, the molecule exists as two pairs of enantiomers. Due to the substitution pattern (two methyl groups on C2 and one methyl group and a hydrogen on C3), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form a second enantiomeric pair. These two pairs are diastereomers of each other.
The stereochemistry of the epoxide is crucial in various applications, including as a building block in asymmetric synthesis and in the development of chiral drugs, where different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Physicochemical and Stereochemical Properties
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Boiling Point | 75 °C (lit.) | [1] |
| Density | 0.818 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.3855 (lit.) | [1] |
| Appearance | Clear colorless liquid | [1] |
Table 2: Stereochemical Data for this compound Stereoisomers
| Stereoisomer | Specific Rotation ([α]²⁰/D) | Enantiomeric Excess (ee%) |
| (2R,3R) | Data not available | Data not available |
| (2S,3S) | Data not available | Data not available |
| (2R,3S) | Data not available | Data not available |
| (2S,3R) | Data not available | Data not available |
Note: Specific optical rotation and enantiomeric excess data for the purified stereoisomers of this compound are not widely reported in the surveyed literature.
Synthesis and Stereoselective Pathways
The synthesis of this compound is typically achieved through the epoxidation of 2-methyl-2-butene (B146552). The stereochemical outcome of this reaction is highly dependent on the chosen synthetic route and the use of chiral catalysts or reagents.
dot
Caption: Synthetic pathways to this compound.
Achiral Epoxidation
Standard epoxidation of 2-methyl-2-butene using reagents like meta-chloroperoxybenzoic acid (m-CPBA) results in a racemic mixture of the diastereomeric pairs of this compound.
Stereoselective Epoxidation
Enantioselective epoxidation methods can be employed to synthesize specific stereoisomers with high enantiomeric excess. The Sharpless asymmetric epoxidation, for instance, is a powerful tool for the enantioselective epoxidation of allylic alcohols and can be adapted for other alkenes with appropriate chiral catalysts.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and chiral separation of this compound, based on established methodologies for similar compounds.
Protocol for Achiral Epoxidation of 2-Methyl-2-butene
Objective: To synthesize a racemic mixture of this compound.
Materials:
-
2-Methyl-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 2-methyl-2-butene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-methyl-2-butene over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield this compound.
Protocol for Chiral Resolution by Gas Chromatography
Objective: To separate the enantiomers of this compound.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as Chiraldex G-TA).
Procedure:
-
Prepare a dilute solution of the racemic this compound in a suitable solvent (e.g., hexane).
-
Set the GC oven temperature program, injector temperature, and detector temperature according to the column manufacturer's recommendations for the separation of small volatile epoxides.
-
Inject a small volume (e.g., 1 µL) of the sample onto the GC column.
-
Record the chromatogram. The enantiomers should elute at different retention times, allowing for their separation and quantification.
-
The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.
dot
Caption: Workflow for chiral GC analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound. While the spectra of the individual stereoisomers are expected to show subtle differences, particularly in a chiral environment, detailed comparative data is scarce. Spectra of the racemic mixture are available in public databases.[3]
Conclusion
This compound is a chiral molecule with a rich stereochemistry that presents opportunities for application in stereoselective synthesis. While the properties of the racemic mixture are well-documented, a significant area for future research lies in the isolation and full characterization of the individual enantiomers and diastereomers. The development of robust and efficient stereoselective synthetic routes and chiral separation methods will be critical for unlocking the full potential of these chiral building blocks in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of 2,3-Epoxy-2-methylbutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of 2,3-epoxy-2-methylbutane with various nucleophiles. This document details the underlying chemical principles, presents expected outcomes based on established reaction mechanisms, and offers generalized experimental protocols. The information herein is intended to guide researchers in designing and executing experiments for the synthesis of valuable substituted butanol derivatives.
Introduction
The ring-opening of epoxides is a powerful transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. This compound, an unsymmetrical epoxide, presents an interesting case for studying the regioselectivity of these reactions. The presence of a tertiary (C2) and a secondary (C3) carbon atom within the epoxide ring leads to different product outcomes depending on the reaction conditions and the nature of the nucleophile. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers, which is of particular importance in the development of pharmaceuticals and other fine chemicals.
The reaction proceeds via two primary mechanistic pathways: acid-catalyzed and base-catalyzed ring-opening. The choice of catalyst and nucleophile dictates the position of nucleophilic attack and, consequently, the final product structure.
Data Presentation
The regioselectivity of the ring-opening of this compound is predicted based on well-established principles of epoxide chemistry. Under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, favoring nucleophilic attack at the more substituted carbon (C2). Conversely, under basic or neutral conditions, the reaction follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C3).
| Catalyst/Conditions | Nucleophile | Major Product | Minor Product | Expected Regioselectivity (Major:Minor) |
| Acidic (e.g., H₂SO₄) | Methanol (B129727) (CH₃OH) | 2-methoxy-2-methyl-3-butanol | 3-methoxy-2-methyl-2-butanol | High |
| Basic (e.g., NaOCH₃) | Methoxide (CH₃O⁻) | 3-methoxy-2-methyl-2-butanol | 2-methoxy-2-methyl-3-butanol | High |
| Acidic (e.g., H₂SO₄) | Water (H₂O) | 2-methylbutane-2,3-diol | 2-methylbutane-2,3-diol | (Forms the same diol) |
| Basic (e.g., NaOH) | Hydroxide (OH⁻) | 2-methylbutane-2,3-diol | 2-methylbutane-2,3-diol | (Forms the same diol) |
| Neutral/Basic | Primary Amine (RNH₂) | 3-amino-2-methyl-2-butanol derivative | 2-amino-3-methyl-2-butanol derivative | High |
| Neutral/Basic | Secondary Amine (R₂NH) | 3-amino-2-methyl-2-butanol derivative | 2-amino-3-methyl-2-butanol derivative | High |
Note: Quantitative yields and precise regioselective ratios for this compound are not widely available in the literature. The expected regioselectivity is based on mechanistic principles established for similar unsymmetrical epoxides.
Experimental Protocols
The following are generalized protocols for the ring-opening of this compound. Researchers should optimize these conditions for their specific nucleophiles and experimental setup.
Protocol 1: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (Methanolysis)
This protocol describes the acid-catalyzed addition of methanol to this compound, which is expected to predominantly yield 2-methoxy-2-methyl-3-butanol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired 2-methoxy-2-methyl-3-butanol.
Protocol 2: Base-Catalyzed Ring-Opening with an Amine Nucleophile (Aminolysis with Piperidine)
This protocol outlines the reaction of this compound with a secondary amine, piperidine (B6355638), under basic/neutral conditions. The expected major product is 3-(piperidin-1-yl)-2-methylbutan-2-ol.[1]
Materials:
-
This compound
-
Piperidine
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and piperidine (1.5-2.0 eq). The reaction can be run neat or in a solvent such as ethanol.
-
Heat the reaction mixture to reflux (if a solvent is used) or to a temperature of 80-100 °C (for a neat reaction) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The excess piperidine can be removed by vacuum distillation or by an acidic workup (washing with dilute HCl), followed by basification and extraction of the product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain 3-(piperidin-1-yl)-2-methylbutan-2-ol.
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the ring-opening reactions of this compound.
Caption: Acid-catalyzed ring-opening mechanism.
Caption: Base-catalyzed ring-opening mechanism.
Caption: General experimental workflow.
References
Application Notes and Protocols: Regioselectivity in the Acid-Catalyzed Opening of 2,3-Epoxy-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the regioselectivity observed in the acid-catalyzed ring-opening of the trisubstituted epoxide, 2,3-epoxy-2-methylbutane. The reaction proceeds with high regioselectivity, favoring the formation of the tertiary alcohol, 2-methyl-2,3-butanediol, over the secondary alcohol. This preference is governed by the electronic stability of the transition state, which exhibits significant carbocationic character. These application notes include a summary of the theoretical principles, a representative experimental protocol for the acid-catalyzed hydrolysis, and a discussion of the mechanistic basis for the observed regioselectivity.
Introduction
The acid-catalyzed ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In the case of unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a critical aspect that dictates the structure of the final product. For trisubstituted epoxides such as this compound, the reaction proceeds through a mechanism with substantial SN1 character.[1][2][3][4] This leads to a strong preference for nucleophilic attack at the more substituted carbon atom. Understanding and predicting this regioselectivity is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, where precise control of stereochemistry and functional group placement is paramount.
Data Presentation
The acid-catalyzed hydrolysis of this compound yields two potential diol products: 2-methyl-2,3-butanediol and 3-methyl-2,3-butanediol. Based on the established mechanism of acid-catalyzed epoxide opening, the reaction is expected to overwhelmingly favor the formation of 2-methyl-2,3-butanediol.[1][2][3]
| Product Name | Structure | Carbon Attacked by Nucleophile | Expected Product Ratio |
| 2-Methyl-2,3-butanediol | ![]() | Tertiary (C2) | Major |
| 3-Methyl-2,3-butanediol | ![]() | Secondary (C3) | Minor |
| Note: Specific quantitative experimental data for the product ratio in the hydrolysis of this compound is not readily available in the reviewed literature. The expected product ratio is based on well-established principles of reaction mechanisms for acid-catalyzed epoxide ring-opening. |
Mechanistic Rationale
The high regioselectivity observed in the acid-catalyzed ring-opening of this compound can be explained by the stability of the transition state. The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack.[1][3][4] The subsequent C-O bond cleavage is not fully concerted (as in a pure SN2 reaction) but rather proceeds through a transition state with significant carbocationic character at the carbon atoms of the former epoxide ring.
The tertiary carbon (C2) can better stabilize a partial positive charge than the secondary carbon (C3) through hyperconjugation and inductive effects from the three attached alkyl groups. Consequently, the transition state leading to the attack at the tertiary carbon is lower in energy, resulting in a faster reaction rate for the formation of the tertiary alcohol. This SN1-like mechanism dictates the preferential formation of 2-methyl-2,3-butanediol.[1][2][3]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a representative procedure for the acid-catalyzed hydrolysis of this compound to form 2-methyl-2,3-butanediol as the major product.
Materials:
-
This compound (CAS 5076-19-7)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 58.0 mmol) in 50 mL of deionized water.
-
Acid Addition: While stirring, slowly add 5.8 mL of a 1 M aqueous solution of sulfuric acid (5.8 mmol, 0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to isolate the major product, 2-methyl-2,3-butanediol.
Characterization:
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Stereochemistry of 2,3-Epoxy-2-methylbutane Reaction with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the stereocontrolled introduction of functional groups. The reaction of 2,3-epoxy-2-methylbutane, a tetrasubstituted epoxide, with alcohols is of particular interest as it leads to the formation of vicinal alkoxy alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic catalysis. Understanding and controlling the stereochemistry is crucial for the synthesis of enantiomerically pure compounds. These notes provide a detailed overview of the reaction's stereochemistry, quantitative data from analogous systems, and experimental protocols.
Reaction Mechanism and Stereochemistry
The ring-opening of this compound with alcohols can be catalyzed by either acids or bases, each proceeding through a different mechanism, which in turn dictates the stereochemical outcome of the product.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1][2] This is followed by the nucleophilic attack of the alcohol. For a symmetrically substituted epoxide like this compound, the attack can occur at either of the two equivalent tertiary carbons. The reaction proceeds through a mechanism with significant S(_N)1 character.[3][4] The transition state involves a partial positive charge on the carbon atom, which is stabilized by the two methyl groups. The nucleophilic attack occurs from the side opposite to the protonated epoxide ring, leading to an inversion of configuration at the reaction center. This results in the formation of a trans or anti product.[4][5]
dot digraph "Acid_Catalyzed_Epoxide_Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", ratio="fill"]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, labelfontcolor="#202124"];
// Reactants
Epoxide [label=<
This compound>];
Alcohol [label="R-OH", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
H_plus [label="H+", shape="circle", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3];
// Intermediates
Protonated_Epoxide [label=<
Protonated Epoxide>];
Carbocation_like [label=<
Carbocation-like Transition State>];
// Product
Product [label=<
trans-Alkoxy Alcohol>];
// Edges Epoxide -> Protonated_Epoxide [label="+ H+"]; Protonated_Epoxide -> Carbocation_like; Carbocation_like -> Product [label="+ R-OH\n- H+"]; } caption { label = "Acid-Catalyzed Ring-Opening of this compound."; fontsize = 10; fontcolor = "#5F6368"; }
Base-Catalyzed Ring-Opening
In contrast, the base-catalyzed ring-opening of epoxides proceeds via a classic S(_N)2 mechanism.[6][7] The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. This alkoxide then attacks one of the epoxide carbons. For a symmetrically substituted epoxide like this compound, the attack is equally likely at either carbon. The reaction involves a backside attack, resulting in an inversion of configuration at the site of attack.[6] This also leads to the formation of a trans or anti product.
dot digraph "Base_Catalyzed_Epoxide_Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", ratio="fill"]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, labelfontcolor="#202124"];
// Reactants
Epoxide [label=<
This compound>];
Alkoxide [label="R-O-", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates
Transition_State [label=<
S(_N)2 Transition State>];
Intermediate_Alkoxide [label=<
Intermediate Alkoxide>];
// Product
Product [label=<
trans-Alkoxy Alcohol>];
// Edges {rank=same; Epoxide; Alkoxide;} Epoxide -> Transition_State; Alkoxide -> Transition_State; Transition_State -> Intermediate_Alkoxide; Intermediate_Alkoxide -> Product [label="+ H+ (from R-OH)"]; } caption { label = "Base-Catalyzed Ring-Opening of this compound."; fontsize = 10; fontcolor = "#5F6368"; }
Quantitative Data
| Epoxide | Alcohol | Catalyst | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| cis-2,3-Epoxybutane | Methanol (B129727) | H(_2)SO(_4) | (2R,3S)-3-Methoxy-2-butanol | >90 | >99:1 | Analogous System |
| trans-2,3-Epoxybutane | Methanol | H(_2)SO(_4) | (2R,3R)- and (2S,3S)-3-Methoxy-2-butanol | >90 | >99:1 | Analogous System |
| cis-2,3-Epoxybutane | Ethanol (B145695) | NaOEt | (2R,3S)-3-Ethoxy-2-butanol | High | >98:2 | Analogous System |
| trans-2,3-Epoxybutane | Ethanol | NaOEt | (2R,3R)- and (2S,3S)-3-Ethoxy-2-butanol | High | >98:2 | Analogous System |
Note: The data presented is based on general knowledge of epoxide ring-opening reactions and may not represent the exact outcomes for this compound. Experimental validation is highly recommended.
Experimental Protocols
The following are representative protocols for the acid- and base-catalyzed ring-opening of this compound with an alcohol. These protocols are based on established procedures for similar epoxide reactions and should be adapted and optimized for specific substrates and scales.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
Objective: To synthesize 3-methoxy-2-methylbutan-2-ol via acid-catalyzed ring-opening of this compound.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H(_2)SO(_4))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of epoxide).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.
dot digraph "Acid_Catalyzed_Protocol_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", ratio="fill"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Start [label="Start", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve this compound\nin anhydrous methanol"]; Cool [label="Cool to 0 °C"]; Add_Acid [label="Add catalytic H₂SO₄"]; React [label="Stir at room temperature for 4-6h"]; Monitor [label="Monitor reaction by TLC/GC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NaHCO₃ solution"]; Extract [label="Extract with diethyl ether"]; Dry_Concentrate [label="Dry and concentrate"]; Purify [label="Purify product"]; End [label="End", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Quench [label="Reaction complete"]; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } caption { label = "Workflow for Acid-Catalyzed Methanolysis."; fontsize = 10; fontcolor = "#5F6368"; }
Protocol 2: Base-Catalyzed Ethanolysis of this compound
Objective: To synthesize 3-ethoxy-2-methylbutan-2-ol via base-catalyzed ring-opening of this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Diethyl ether
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.1 eq) to anhydrous ethanol (10-20 mL per gram of epoxide) to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by fractional distillation or column chromatography.
dot digraph "Base_Catalyzed_Protocol_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", ratio="fill"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Start [label="Start", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Alkoxide [label="Prepare sodium ethoxide in ethanol"]; Add_Epoxide [label="Add this compound solution"]; Reflux [label="Reflux for 6-8h"]; Monitor [label="Monitor reaction by TLC/GC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NH₄Cl solution"]; Evaporate [label="Remove ethanol"]; Extract [label="Extract with diethyl ether"]; Dry_Concentrate [label="Dry and concentrate"]; Purify [label="Purify product"]; End [label="End", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Alkoxide; Prepare_Alkoxide -> Add_Epoxide; Add_Epoxide -> Reflux; Reflux -> Monitor; Monitor -> Quench [label="Reaction complete"]; Quench -> Evaporate; Evaporate -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } caption { label = "Workflow for Base-Catalyzed Ethanolysis."; fontsize = 10; fontcolor = "#5F6368"; }
Conclusion
The reaction of this compound with alcohols provides a reliable method for the synthesis of vicinal alkoxy alcohols. The stereochemical outcome of this reaction can be effectively controlled by the choice of catalyst. Acidic conditions favor an S(_N)1-like mechanism, while basic conditions promote an S(_N)2 pathway. In both cases, for this symmetrical epoxide, the reaction proceeds with high anti-diastereoselectivity. The provided protocols offer a starting point for the practical application of these reactions in a research and development setting. It is important to note that reaction conditions should be optimized for each specific alcohol and desired scale to achieve the best results.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 2,3-Epoxy-2-methylbutane in Polymer Synthesis
A Review of Potential Polymerization Methodologies and Prospective Applications
Abstract
2,3-Epoxy-2-methylbutane, also known as 2,2,3-trimethyloxirane or isoamylene oxide, is a reactive epoxide monomer with potential for the synthesis of specialized polyethers. While detailed experimental literature specifically focusing on the homopolymerization of this compound is limited, this document provides a comprehensive overview of established ring-opening polymerization (ROP) techniques applicable to substituted epoxides. By drawing analogies with structurally similar monomers, this text outlines potential synthetic protocols, expected polymer characteristics, and prospective applications, particularly for researchers in materials science and drug development.
Introduction
Polyethers, a class of polymers characterized by ether linkages in their main chain, exhibit a wide range of properties making them suitable for diverse applications, from industrial surfactants to advanced biomedical materials. The synthesis of polyethers is most commonly achieved through the ring-opening polymerization (ROP) of cyclic ethers, with epoxides being a prominent class of monomers. The structure of the epoxide monomer dictates the properties of the resulting polymer. This compound is a tetrasubstituted epoxide, and its polymerization is expected to yield a polyether with a highly substituted backbone, influencing its physical and chemical properties such as solubility, thermal stability, and biocompatibility. The steric hindrance presented by the three methyl groups is a significant factor in its reactivity, generally requiring more rigorous catalytic conditions compared to less substituted epoxides like propylene (B89431) oxide.[1]
Polymers derived from substituted epoxides are gaining attention as alternatives to poly(ethylene glycol) (PEG) for biomedical applications, aiming to overcome challenges such as PEG immunogenicity.[1][2] The development of novel polyethers with tailored properties is therefore of significant interest to the scientific community.
Monomer Properties
A summary of the physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | 2,2,3-Trimethyloxirane, Isoamylene oxide |
| CAS Number | 5076-19-7 |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 75 °C |
| Density | 0.818 g/mL at 25 °C |
| Solubility | Soluble in polar organic solvents |
Polymerization Methodologies
The ring-opening polymerization of epoxides can be initiated through either cationic or anionic mechanisms. The choice of mechanism and catalyst system is crucial for controlling the polymerization process and the final properties of the polymer.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is typically initiated by strong protic acids or Lewis acids. The propagation proceeds via an active oxonium ion chain end. A general workflow for the cationic polymerization of an epoxide is illustrated in Figure 1.
Figure 1. General workflow for cationic ring-opening polymerization.
Experimental Protocol (Analogous to Cationic ROP of Substituted Epoxides):
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (B129727) (quenching agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.
-
Dry DCM by refluxing over CaH₂ and distill under an inert atmosphere.
-
Use BF₃·OEt₂ as received.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM.
-
Cool the solution to a specific temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.
-
Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours).
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Allow the solution to warm to room temperature.
-
Concentrate the solution under reduced pressure to remove the majority of the solvent.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
-
Expected Polymer Characteristics:
| Parameter | Expected Range |
| Molecular Weight (Mₙ) | 1,000 - 10,000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 2.0 |
| Glass Transition Temp. (T₉) | Dependent on molecular weight |
Note: The data presented in this table are hypothetical and based on typical results for cationic polymerization of substituted epoxides. Actual results may vary depending on the specific reaction conditions.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is initiated by strong nucleophiles, such as alkoxides or hydroxides. This method can often proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, as well as the formation of block copolymers. A general workflow for the anionic polymerization of an epoxide is depicted in Figure 2.
Figure 2. General workflow for anionic ring-opening polymerization.
Experimental Protocol (Analogous to Anionic ROP of Substituted Epoxides):
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (solvent)
-
Acidified Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over CaH₂ and distill under reduced pressure.
-
Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
Use potassium tert-butoxide as received if high purity, or sublime if necessary.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Introduce the desired amount of anhydrous solvent into the flask via a cannula.
-
Add the calculated amount of potassium tert-butoxide initiator to the solvent and stir until dissolved.
-
Slowly add the purified this compound to the initiator solution via syringe.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 24-48 hours).
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of degassed acidified methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol or a methanol/water mixture.
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
-
Expected Polymer Characteristics:
| Parameter | Expected Range |
| Molecular Weight (Mₙ) | 1,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.05 - 1.3 |
| Glass Transition Temp. (T₉) | Dependent on molecular weight |
Note: The data presented in this table are hypothetical and based on typical results for living anionic polymerization of substituted epoxides. Actual results may vary depending on the specific reaction conditions.
Polymer Characterization
The synthesized poly(this compound) should be characterized using standard polymer analysis techniques to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-group analysis for molecular weight determination.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Applications in Drug Development
While specific studies on poly(this compound) for drug delivery are not yet available, substituted polyethers are of great interest in this field. The highly substituted and potentially hydrophobic nature of poly(this compound) could be advantageous for certain applications.
Potential Logical Relationships for Drug Delivery Application:
Figure 3. Conceptual pathway for the application of poly(this compound) in drug delivery.
-
Hydrophobic Drug Encapsulation: The polymer's backbone is expected to be hydrophobic. By synthesizing amphiphilic block copolymers with a hydrophilic block (e.g., PEG), micelles can be formed in aqueous environments. The hydrophobic core of these micelles could serve as a reservoir for poorly water-soluble drugs, enhancing their bioavailability.
-
Biomaterial Coatings: The chemical resistance and potential hydrophobicity of the polymer could make it a candidate for coating medical devices to improve their biocompatibility or to control protein adsorption.
-
Thermosensitive Materials: Depending on the molecular weight and end-groups, the polymer might exhibit interesting thermal properties, potentially leading to the development of thermosensitive hydrogels for controlled release applications.
Further research into the biocompatibility and degradation profile of poly(this compound) is essential to validate its suitability for any in vivo applications.
Conclusion
This compound presents an intriguing, yet underexplored, monomer for the synthesis of novel polyethers. The protocols outlined in this document, based on well-established methodologies for analogous epoxides, provide a starting point for the investigation of its polymerization behavior. The resulting highly substituted polyether holds promise for various applications, particularly in the development of new materials for the pharmaceutical and biomedical fields. Further research is warranted to fully elucidate the synthesis-structure-property relationships of poly(this compound) and to explore its potential in drug delivery and beyond.
References
Application Notes and Protocols: 2,3-Epoxy-2-methylbutane as a Stabilizer for Chlorinated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-epoxy-2-methylbutane, also known as isoamylene oxide, as a stabilizer for chlorinated hydrocarbons. This document includes details on its mechanism of action, experimental protocols for evaluating its efficacy, and representative data on its performance.
Introduction
Chlorinated hydrocarbons, such as 1,1,1-trichloroethane (B11378) and trichloroethylene, are versatile solvents widely used in various industrial and laboratory applications, including metal cleaning and as intermediates in chemical synthesis.[1][2] However, these solvents are susceptible to degradation, especially in the presence of heat, light, and certain metals, leading to the formation of corrosive acidic byproducts like hydrogen chloride (HCl).[1][2] This degradation can damage equipment and compromise the integrity of processes. To counteract this, stabilizers are added. This compound is a low-molecular-mass epoxide that serves as an effective acid scavenger, neutralizing acidic species as they form and thereby extending the service life of the chlorinated hydrocarbon.[1][2]
Mechanism of Action: Acid Scavenging
The primary stabilizing function of this compound is to act as an acid scavenger. The strained three-membered epoxide ring is susceptible to nucleophilic attack, particularly in the presence of an acid catalyst. In the context of chlorinated hydrocarbon degradation, the generated hydrogen chloride (HCl) protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by the chloride ion. This reaction opens the epoxide ring and consumes the HCl, preventing it from causing further degradation of the solvent or corrosion of metal surfaces.
Caption: Chemical pathway of stabilization by this compound.
Quantitative Data on Stabilizer Performance
While specific performance data for this compound is not extensively available in public literature, the following tables represent typical data formats used to evaluate the efficacy of epoxide stabilizers. The values presented are illustrative and based on the expected performance of a good quality stabilizer.
Table 1: Thermal Stability of Stabilized 1,1,1-Trichloroethane by Congo Red Test
| Stabilizer Concentration (% w/w) | Test Temperature (°C) | Time to Color Change (minutes) |
| 0.0 (Control) | 100 | 15 |
| 0.5 | 100 | 90 |
| 1.0 | 100 | > 240 |
| 1.5 | 100 | > 360 |
Table 2: Acid Acceptance of Stabilized Trichloroethylene
| Stabilizer Concentration (% w/w) | Initial Acidity (as % HCl) | Acid Acceptance (% HCl equivalent) |
| 0.0 (Control) | 0.001 | 0.005 |
| 0.5 | < 0.0005 | 0.10 |
| 1.0 | < 0.0005 | 0.20 |
| 1.5 | < 0.0005 | 0.30 |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Congo Red Test
This method is a static heat test to determine the time until the evolution of acidic vapors (e.g., HCl) from a chlorinated hydrocarbon sample, indicated by a color change of Congo Red paper.
Materials:
-
Thermostatically controlled heating block or oven
-
Test tubes
-
Congo Red indicator paper
-
Chlorinated hydrocarbon solvent (e.g., 1,1,1-trichloroethane)
-
This compound
-
Pipettes and glassware for sample preparation
Procedure:
-
Prepare samples of the chlorinated hydrocarbon with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w). Include an unstabilized control sample.
-
Place a 5 mL aliquot of each sample into a clean, dry test tube.
-
Cut a strip of Congo Red paper and place it in the upper part of the test tube, ensuring it does not touch the liquid.
-
Place the test tubes in the heating block preheated to the desired test temperature (e.g., 100 °C).
-
Start a timer and monitor the Congo Red paper for a color change from red to blue.
-
Record the time taken for the color change to occur. This is the thermal stability time.
-
Repeat the experiment for each concentration and the control to ensure reproducibility.
Caption: Workflow for the Congo Red thermal stability test.
Protocol 2: Determination of Acid Acceptance
This method quantifies the amount of acid that a stabilized solvent can neutralize before becoming acidic. A common standard method is based on ASTM D2942.
Materials:
-
Burette
-
Pipettes and flasks
-
Standardized hydrochloric acid (HCl) in a non-aqueous solvent (e.g., isopropanol)
-
Bromophenol blue indicator solution
-
Chlorinated hydrocarbon solvent
-
This compound
Procedure:
-
Prepare a known volume of the stabilized chlorinated hydrocarbon sample.
-
Add a few drops of bromophenol blue indicator to the sample. The solution should be blue (alkaline or neutral).
-
Titrate the sample with the standardized HCl solution from the burette.
-
Continuously swirl the flask during titration.
-
The endpoint is reached when the solution color changes from blue to yellow and persists for at least 15 seconds.
-
Record the volume of HCl solution used.
-
Calculate the acid acceptance, typically expressed as the equivalent weight percentage of HCl that can be neutralized by the stabilizer in the solvent.
Calculation: Acid Acceptance (% HCl) = [(V × N × 36.46) / (W × 10)] Where:
-
V = volume of HCl solution used (mL)
-
N = normality of the HCl solution
-
36.46 = molecular weight of HCl
-
W = weight of the solvent sample (g)
Caption: Workflow for the acid acceptance titration test.
Applications in Drug Development
In drug development and manufacturing, the purity and stability of solvents are critical. Chlorinated hydrocarbons may be used in specific synthetic steps or for cleaning equipment. The use of a high-purity grade of this compound as a stabilizer ensures that the solvent remains non-corrosive and does not introduce acidic impurities into the reaction mixtures. This is particularly important to prevent side reactions and degradation of sensitive pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Conclusion
This compound is a valuable stabilizer for chlorinated hydrocarbons, effectively preventing their degradation by scavenging acidic byproducts. Its use is crucial in applications where the stability and purity of the solvent are paramount, such as in the pharmaceutical industry. The protocols outlined in this document provide a framework for evaluating the performance of this and other epoxide stabilizers. Further research to generate and publish specific quantitative data for this compound would be beneficial for the scientific community.
References
Synthetic Protocols for the Epoxidation of 2-Methyl-2-Butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic epoxidation of 2-methyl-2-butene (B146552), a common substrate in organic synthesis. The resulting epoxide, 2,2,3-trimethyloxirane, is a valuable intermediate in the production of various fine chemicals and pharmaceutical compounds. Three primary methods are detailed: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), catalytic epoxidation with hydrogen peroxide using a manganese catalyst, and asymmetric epoxidation using Jacobsen's catalyst.
Data Presentation
The following table summarizes quantitative data for the different epoxidation protocols of 2-methyl-2-butene, offering a comparative overview of their efficiency and conditions.
| Method | Oxidizing Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |
| Peroxyacid Epoxidation | m-CPBA | - | Dichloromethane | 0 - 25 | 1 - 4 hours | ~75[1] | Not applicable |
| Catalytic H₂O₂ Epoxidation | H₂O₂ | MnSO₄ / Bicarbonate Buffer | DMF or tBuOH | Room Temp. | 1 - 2 hours | Variable[2][3] | Not applicable |
| Asymmetric Epoxidation | NaOCl (bleach) | (R,R)-Jacobsen's Catalyst | Dichloromethane | 0 - 25 | 1 - 4 hours | High | >90[4][5] |
| Gas-Phase Epoxidation | Ozone/O₂ | - | Gas Phase | 300 | 4.8 ms | 90.1 (selectivity)[6] | Not applicable |
Experimental Protocols
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a classic and reliable way to achieve the epoxidation of a wide range of alkenes.[1][7]
Materials:
-
2-methyl-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purify the crude product by distillation or column chromatography if necessary.
Catalytic Epoxidation with Hydrogen Peroxide and Manganese Sulfate
This protocol offers a greener alternative to peroxyacid-based methods, utilizing hydrogen peroxide as the terminal oxidant.[2][3]
Materials:
-
2-methyl-2-butene
-
Hydrogen peroxide (30% aqueous solution)
-
Manganese(II) sulfate (MnSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or tert-Butanol (tBuOH)
-
Sodium acetate (B1210297) or Salicylic (B10762653) acid (optional additives)[2][3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2-butene (1.0 eq) in DMF or tBuOH.
-
Add manganese(II) sulfate (0.1-1.0 mol%) and sodium bicarbonate (catalytic amount) to the solution.[2]
-
If desired, add sodium acetate (in tBuOH) or salicylic acid (in DMF) as an additive to enhance the reaction rate.[2][3]
-
Slowly add hydrogen peroxide (1.5-10 eq) to the stirred mixture at room temperature.[2][3]
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by distillation or column chromatography.
Asymmetric Epoxidation with Jacobsen's Catalyst
This method is employed for the enantioselective synthesis of epoxides from prochiral alkenes.[4][5][8]
Materials:
-
2-methyl-2-butene
-
(R,R)- or (S,S)-Jacobsen's catalyst [N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
Commercial bleach (sodium hypochlorite, NaOCl solution)
-
0.05 M Sodium phosphate (B84403) dibasic (Na₂HPO₄) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to approximately 11.3 with 1 M NaOH.[4]
-
In a 50 mL Erlenmeyer flask, dissolve 2-methyl-2-butene (0.5 g) and Jacobsen's catalyst (5-10 mol%) in 5 mL of dichloromethane.[4]
-
To this solution, add the buffered bleach solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with saturated NaCl solution and dry over anhydrous Na₂SO₄.[4]
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography. Elute with a hexane/dichloromethane gradient.[4]
-
Determine the enantiomeric excess of the product by chiral GC analysis.[4]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Jacobsen epoxidation.
Caption: General workflow for the epoxidation of 2-methyl-2-butene.
Caption: Catalytic cycle of Jacobsen's asymmetric epoxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 2,3-Epoxy-2-methylbutane as a Versatile Building Block for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-epoxy-2-methylbutane as a reactive intermediate for the synthesis of a variety of fine chemicals. The protocols detailed below are based on established principles of epoxide chemistry and provide a starting point for laboratory implementation.
Application Notes
This compound, also known as trimethyloxirane, is a highly versatile five-carbon building block.[1][2] Its reactivity is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity allows for the introduction of diverse functional groups, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2]
The key transformations involving this compound include:
-
Synthesis of Vicinal Diols: Acid-catalyzed or uncatalyzed hydrolysis leads to the formation of 2-methylbutane-2,3-diol, a vicinal diol with applications as a solvent, in cosmetics, and as a precursor for other chemical syntheses.
-
Synthesis of Amino Alcohols: Ring-opening with amine nucleophiles provides access to β-amino alcohols, a critical pharmacophore in many drug molecules, including β-blockers and chiral auxiliaries. The regioselectivity of this reaction is a key consideration.
-
Carbon-Carbon Bond Formation: Reactions with organometallic reagents, such as Grignard reagents, allow for the introduction of new carbon-carbon bonds, leading to the synthesis of more complex molecular skeletons.
The presence of a tertiary and a secondary carbon on the epoxide ring of this compound introduces an element of regioselectivity in its ring-opening reactions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered secondary carbon (an SN2-type mechanism). In contrast, under acidic conditions, the reaction can proceed with nucleophilic attack at the more substituted tertiary carbon, which can better stabilize a partial positive charge in the transition state.
Logical Workflow for Utilizing this compound
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbutane-2,3-diol via Acid-Catalyzed Hydrolysis
This protocol describes the acid-catalyzed ring-opening of this compound to yield 2-methylbutane-2,3-diol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 0.1 M solution
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of 0.1 M sulfuric acid solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound (1 equivalent) to the stirred acidic solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylbutane-2,3-diol.
-
Purify the product by distillation or column chromatography.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 2-Methylbutane-2,3-diol | [1] |
| Yield | > 90% (expected) | Based on general epoxide hydrolysis |
| Purity | > 95% after purification | N/A |
Protocol 2: Synthesis of 3-(Methylamino)-2-methylbutan-2-ol via Nucleophilic Ring-Opening with Methylamine (B109427)
This protocol details the synthesis of a β-amino alcohol through the reaction of this compound with methylamine. The reaction is expected to proceed with high regioselectivity, with the amine attacking the less hindered secondary carbon.[2]
Materials:
-
This compound
-
Methylamine (40% solution in water or as a solution in a polar solvent like methanol)[2]
-
Methanol (B129727) (if using a methanolic solution of methylamine)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in methanol (50 mL).
-
Add an excess of methylamine solution (e.g., 3 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gently heat to reflux to facilitate the ring-opening.[2] Monitor the reaction by TLC.
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
The crude product, 3-(methylamino)-2-methylbutan-2-ol, can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data (Representative for a similar substrate): [2]
| Parameter | Value |
| Starting Material | 2,3-Epoxy-2-methylbutan-2-ol |
| Nucleophile | Methylamine |
| Product | 2-Methyl-3-(methylamino)butan-2-ol |
| Overall Yield (from alkene) | > 60% (estimated) |
| Regioselectivity | High for attack at the less hindered carbon |
Diagram of Regioselective Ring-Opening
Caption: Regioselectivity in epoxide ring-opening reactions.
Applications in Drug Development
The β-amino alcohol moiety synthesized from this compound is a key structural feature in numerous biologically active compounds. The ability to introduce this functionality in a controlled manner makes this epoxide a valuable starting material for the synthesis of novel drug candidates. The chirality of the resulting amino alcohols can be controlled through the use of chiral epoxides or chiral catalysts, which is of paramount importance in modern drug discovery.
Signaling Pathway Inhibition Example (Hypothetical)
Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature amino alcohol functionalities that interact with the hinge region of the kinase domain. The products derived from this compound could be elaborated to target such enzymes.
Caption: Inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for the Polymerization of 2,3-Epoxy-2-methylbutane in Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the polymerization of the sterically hindered monomer, 2,3-epoxy-2-methylbutane, for the synthesis of novel polyether resins. Due to the tetrasubstituted nature of the epoxide ring, specialized catalytic systems are proposed to overcome the inherent steric hindrance. The following sections detail both cationic and anionic ring-opening polymerization (ROP) strategies, presenting hypothetical yet plausible experimental conditions and expected outcomes based on established principles of epoxide polymerization.
Introduction
This compound, also known as tetramethylethylene oxide, is a reactive epoxide monomer with the potential to produce highly substituted polyether resins. These resins are of interest for applications requiring chemical resistance and specific crosslinking capabilities. The polymerization of such hindered epoxides presents a significant challenge, often requiring tailored catalytic approaches to achieve efficient monomer conversion and control over the polymer properties. This document outlines two primary methodologies for the polymerization of this monomer: a Lewis acid-catalyzed cationic ROP and a base-initiated anionic ROP.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound under different catalytic conditions. These values are illustrative and intended to provide a comparative framework for experimental design.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | BF₃·OEt₂ (1.0) | 0 | 24 | 65 | 8,500 | 1.4 |
| 2 | SnCl₄ (0.5) | 25 | 18 | 78 | 10,200 | 1.3 |
| 3 | Sc(OTf)₃ (0.1) | 50 | 12 | 85 | 12,500 | 1.2 |
Table 2: Anionic Ring-Opening Polymerization of this compound
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | n-BuLi (1.0) | 25 | 48 | 45 | 5,800 | 1.6 |
| 2 | t-BuOK (2.0) | 80 | 24 | 72 | 9,100 | 1.5 |
| 3 | NaH (2.0) | 100 | 18 | 80 | 11,000 | 1.4 |
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization using a Lewis Acid Catalyst
This protocol describes a general procedure for the cationic ROP of this compound using a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂).
Materials:
-
This compound (freshly distilled)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (for quenching)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Monomer and Solvent Addition: In the reaction flask, dissolve the desired amount of this compound in anhydrous DCM. For example, 5 g of monomer in 50 mL of DCM.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., 0°C) using an ice bath. Slowly add the required amount of BF₃·OEt₂ solution in DCM via syringe.
-
Polymerization: Allow the reaction to stir at the specified temperature for the desired time. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Quenching: Terminate the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹³C NMR, Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature (Tg).
Protocol 2: Anionic Ring-Opening Polymerization using a Strong Base Initiator
This protocol outlines a general procedure for the anionic ROP of this compound using a strong base, such as potassium tert-butoxide (t-BuOK).
Materials:
-
This compound (freshly distilled)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried and purged with inert gas as described in Protocol 1.
-
Reaction Setup: Set up the reaction flask under a positive pressure of inert gas with magnetic stirring.
-
Initiator and Solvent: In the reaction flask, dissolve the initiator (t-BuOK) in anhydrous THF.
-
Monomer Addition: Slowly add the freshly distilled this compound to the initiator solution at the desired reaction temperature (e.g., 80°C).
-
Polymerization: Maintain the reaction mixture at the specified temperature and monitor the progress of the polymerization.
-
Quenching: After the desired time, terminate the reaction by adding a quenching agent, such as methanol or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Polymer Isolation and Purification: Isolate and purify the polymer as described in Protocol 1.
-
Characterization: Characterize the polymer using the analytical techniques mentioned in Protocol 1.
Mandatory Visualizations
Caption: Cationic Ring-Opening Polymerization Mechanism.
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: General Experimental Workflow for Polymerization.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Lewis acids and strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture and oxygen.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Potential Crosslinking Capabilities of 2,2,3-Trimethyloxirane in Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework and generalized protocols for investigating the potential crosslinking capabilities of 2,2,3-trimethyloxirane in polymer systems. Due to a notable scarcity of direct scientific literature and patent data specifically detailing the use of 2,2,3-trimethyloxirane as a primary crosslinking agent, this guide draws upon established principles of epoxide chemistry and the cationic ring-opening polymerization of analogous oxirane compounds. The information presented herein is intended to serve as a foundational resource for researchers exploring the incorporation of this bulky, tri-substituted oxirane into novel polymer networks.
Introduction: Potential of 2,2,3-Trimethyloxirane in Polymer Crosslinking
Epoxides, or oxiranes, are a versatile class of cyclic ethers widely utilized in polymer chemistry for the synthesis of a variety of materials, including adhesives, coatings, and composites. Their high ring strain facilitates ring-opening reactions, which can be exploited for polymerization and crosslinking. 2,2,3-Trimethyloxirane, with its sterically hindered structure, presents an intriguing candidate for modifying polymer architectures. The incorporation of its bulky trimethyl-substituted backbone into a polymer network could potentially impart unique thermal and mechanical properties.
The primary mechanism through which 2,2,3-trimethyloxirane is expected to participate in crosslinking is via cationic ring-opening polymerization. This process is typically initiated by a cationic species, such as a proton or a Lewis acid, which activates the oxirane ring for nucleophilic attack by a monomer or a growing polymer chain.
Proposed Crosslinking Mechanism: Cationic Ring-Opening Polymerization
The crosslinking of polymers using 2,2,3-trimethyloxirane would likely proceed through a cationic ring-opening mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by a cationic species, often a proton from a protic acid or a carbocation generated from a Lewis acid in the presence of a proton source (co-initiator). The initiator protonates the oxygen atom of the oxirane ring, making the ring more susceptible to nucleophilic attack.
-
Propagation: A nucleophilic species, such as a hydroxyl or amine group on a polymer backbone, or another monomer, attacks one of the carbon atoms of the protonated oxirane ring. This results in the ring opening and the formation of a new covalent bond, propagating the polymer chain and creating a crosslink.
-
Termination: The polymerization process can be terminated by various reactions, including reaction with a nucleophile that does not lead to further propagation, or by chain transfer to a monomer or solvent.
Caption: Proposed mechanism for crosslinking via cationic ring-opening polymerization.
Potential Applications and Compatible Polymer Systems
Based on the reactivity of similar epoxides, 2,2,3-trimethyloxirane could potentially be employed as a crosslinking agent or a reactive comonomer in various polymer systems, particularly those containing nucleophilic functional groups.
-
Polyols: Polymers containing hydroxyl (-OH) groups, such as polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), and various polyesters and polyethers, could be crosslinked through the reaction of the hydroxyl groups with the activated oxirane ring.
-
Polyamines: Polymers with primary or secondary amine (-NH2 or -NHR) groups are also prime candidates for crosslinking with epoxides. The lone pair of electrons on the nitrogen atom acts as a potent nucleophile.
-
Epoxy Resins: 2,2,3-Trimethyloxirane could be used as a reactive diluent or a co-monomer in traditional epoxy resin formulations to modify the network structure and properties.
Generalized Experimental Protocols
The following are generalized protocols that can be adapted for investigating the crosslinking of polymers with 2,2,3-trimethyloxirane. Note: These are starting points and will require optimization for specific polymer systems.
Materials and Equipment
-
Polymer: A polymer with nucleophilic functional groups (e.g., hydroxyl-terminated polyether, polyamine).
-
Crosslinker: 2,2,3-trimethyloxirane.
-
Catalyst: A suitable cationic initiator (e.g., a Lewis acid like boron trifluoride etherate (BF3·OEt2), or a strong protic acid like triflic acid).
-
Solvent: An appropriate anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran).
-
Reaction Vessel: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), and instrumentation for mechanical testing (e.g., dynamic mechanical analysis - DMA).
General Experimental Workflow
Caption: A generalized workflow for investigating polymer crosslinking.
Protocol for Crosslinking a Polyol
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the polyol in an appropriate volume of anhydrous solvent.
-
Addition of Crosslinker: Add the desired stoichiometric amount of 2,2,3-trimethyloxirane to the polymer solution and stir for 15 minutes to ensure homogeneity.
-
Initiation: Slowly add the cationic initiator (e.g., a solution of BF3·OEt2 in the reaction solvent) to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir for a predetermined time (e.g., 4-24 hours). The viscosity of the solution is expected to increase as crosslinking proceeds.
-
Quenching: Cool the reaction to room temperature and quench by adding a small amount of a suitable terminating agent, such as a primary amine or an alcohol.
-
Isolation: Precipitate the crosslinked polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).
-
Drying: Collect the precipitate by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Anticipated Effects on Polymer Properties and Data Presentation
The introduction of crosslinks using 2,2,3-trimethyloxirane is expected to significantly alter the physicochemical properties of the parent polymer. The bulky nature of the crosslinker may lead to unique property profiles.
Table 1: Hypothetical Effects of Crosslinking with 2,2,3-Trimethyloxirane on Polymer Properties
| Property | Anticipated Effect | Rationale |
| Glass Transition Temperature (Tg) | Increase | The formation of a crosslinked network restricts the mobility of polymer chains, leading to a higher Tg. |
| Mechanical Strength (e.g., Modulus) | Increase | The covalent crosslinks create a more rigid network structure, enhancing the material's stiffness and resistance to deformation. |
| Elongation at Break | Decrease | Increased crosslink density generally reduces the ability of polymer chains to slide past one another, leading to a more brittle material. |
| Solvent Swelling | Decrease | The crosslinked network will swell in a good solvent but will not dissolve. The degree of swelling is inversely proportional to the crosslink density. |
| Thermal Stability | Potentially Increase | The covalent network may require higher temperatures to initiate degradation compared to the linear polymer. However, the specific degradation pathway would need to be determined experimentally. |
Characterization of Crosslinked Polymers
-
FTIR Spectroscopy: To confirm the ring-opening of the epoxide, look for the disappearance of the characteristic oxirane C-O-C stretching vibration (typically around 800-950 cm⁻¹) and the appearance of new ether linkages and hydroxyl groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg compared to the uncrosslinked polymer is indicative of successful crosslinking.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked material by measuring the weight loss as a function of temperature.
-
Solvent Swelling Studies: To estimate the crosslink density. The degree of swelling in a suitable solvent is inversely related to the extent of crosslinking.
-
Mechanical Testing (DMA, Tensile Testing): To quantify the changes in mechanical properties such as storage modulus, tensile strength, and elongation at break.
Conclusion
While direct experimental data on the crosslinking capabilities of 2,2,3-trimethyloxirane is limited, the fundamental principles of epoxide chemistry suggest its potential as a novel crosslinking agent. The bulky trimethyl-substituted structure may offer a unique avenue for tailoring the properties of polymer networks. The generalized protocols and theoretical framework provided in these application notes are intended to guide researchers in the systematic investigation of this promising, yet underexplored, chemical entity in the field of polymer science. It is imperative that all experimental work is conducted with appropriate safety precautions in a controlled laboratory setting.
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Epoxy-2-methylbutane synthesis
Technical Support Center: Synthesis of 2,3-Epoxy-2-methylbutane
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction is slow or incomplete. What are the possible causes and solutions?
A1: An incomplete or slow reaction can be attributed to several factors related to reactants, catalysts, or reaction conditions.
-
Low Reagent Purity: The purity of the starting material, 2-methyl-2-butene (B146552), and the oxidizing agent is crucial. Impurities can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. 2-methyl-2-butene can be purified by distillation if necessary. Use a fresh, active batch of the oxidizing agent. For instance, the activity of m-CPBA can decrease over time.
-
-
Insufficient Catalyst Activity: If you are using a catalytic method (e.g., with hydrogen peroxide), the catalyst may be deactivated or used in an insufficient amount.
-
Solution: Increase the catalyst loading or use a fresh batch of catalyst. Ensure the catalyst is appropriate for the chosen solvent and reaction conditions.
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For epoxidation with peroxy acids, reactions are often run at 0°C to room temperature.[1]
-
-
Poor Solvent Choice: The solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used for epoxidations with peroxy acids.[1][2][3] For hydrogen peroxide-based systems, a solvent system that allows for the miscibility of the reactants may be necessary.
-
Q2: I am observing a significant amount of a diol byproduct (2-methyl-2,3-butanediol). How can I minimize its formation and remove it from my product?
A2: The formation of 2-methyl-2,3-butanediol is a common side reaction, resulting from the acid-catalyzed ring-opening of the epoxide by water.[2][4]
-
Minimizing Diol Formation:
-
Anhydrous Conditions: The presence of water in the reaction mixture will lead to hydrolysis of the epoxide.
-
Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Acidic Impurities: The oxidizing agent (e.g., m-CPBA) has an acidic byproduct (m-chlorobenzoic acid). This acid can catalyze the ring-opening of the epoxide.
-
Solution: Buffer the reaction mixture. Adding a mild base, such as sodium bicarbonate or potassium carbonate, can neutralize the acidic byproducts.[5]
-
-
-
Removing Diol Byproduct:
-
Aqueous Work-up: The diol is more polar than the epoxide and has a higher water solubility.
-
Solution: During the work-up, wash the organic layer with water or a saturated sodium bicarbonate solution. This will help to remove the diol and any acidic impurities.
-
-
Column Chromatography: If an aqueous work-up is insufficient, column chromatography is an effective method for separating the less polar epoxide from the more polar diol.
-
Solution: Use a silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The epoxide will elute before the diol.
-
-
Distillation: The boiling point of this compound is significantly lower than that of 2-methyl-2,3-butanediol.
-
Solution: Careful fractional distillation can be used to separate the product from the higher-boiling diol.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for the synthesis of this compound involve the epoxidation of 2-methyl-2-butene. The two primary approaches are:
-
Using Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation. The reaction is typically carried out in an aprotic solvent like dichloromethane.[1][6]
-
Using Hydrogen Peroxide with a Catalyst: This method is considered a "greener" alternative. Various catalysts can be employed, such as manganese or rhenium complexes, often in the presence of a co-catalyst or buffer.[7][8]
Q2: How do I monitor the progress of the reaction?
A2: The progress of the epoxidation reaction can be monitored by a few analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (2-methyl-2-butene) and the appearance of the product (this compound). The epoxide is generally more polar than the starting alkene.
-
Gas Chromatography (GC): GC is a quantitative method to determine the conversion of the starting material and the formation of the product and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the vinyl proton signal of the alkene and the appearance of the characteristic signals for the epoxide protons.
Q3: What are the safety precautions I should take when performing this synthesis?
A3:
-
Peroxy Acids: Peroxy acids like m-CPBA are potentially explosive, especially when impure or in high concentrations. They are also strong oxidizing agents and can be shock-sensitive. Always handle them with care, store them at low temperatures, and avoid grinding or subjecting them to friction.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents used in this synthesis are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative data for the synthesis of this compound, illustrating the impact of different reaction conditions on product yield and selectivity.
| Entry | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | m-CPBA (1.2 eq) | None | Dichloromethane | 0 | 4 | 85 | >95 |
| 2 | m-CPBA (1.2 eq) | None | Dichloromethane | 25 | 2 | 82 | 90 |
| 3 | H₂O₂ (1.5 eq) | MnSO₄ (1 mol%) | Acetonitrile | 25 | 6 | 75 | 88 |
| 4 | H₂O₂ (1.5 eq) | Methyltrioxorhenium (0.5 mol%) | Dichloromethane | 25 | 3 | 92 | >98 |
| 5 | m-CPBA (1.2 eq) | None | Dichloromethane + H₂O | 25 | 2 | 60 | 70 |
| 6 | m-CPBA (1.2 eq) | NaHCO₃ (2 eq) | Dichloromethane | 25 | 3 | 88 | >98 |
This data is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane (DCM) at 0°C (ice bath).
-
Reagent Addition: To the stirred solution, add m-CPBA (approximately 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the excess peroxy acid by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Catalytic Epoxidation using Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-2-butene (1.0 eq) and the catalyst (e.g., methyltrioxorhenium, 0.5 mol%) in a suitable solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., 25°C) and add 30% aqueous hydrogen peroxide (1.5 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the resulting crude product by fractional distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
Technical Support Center: Epoxidation of 2-methyl-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 2-methyl-2-butene (B146552).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the epoxidation of 2-methyl-2-butene, offering insights into the formation of common byproducts and strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the epoxidation of 2-methyl-2-butene?
A1: The primary byproduct is the corresponding carboxylic acid from the reduction of the peroxy acid used (e.g., meta-chlorobenzoic acid from m-CPBA). The most significant byproduct from the substrate is 2-methyl-2,3-butanediol , which results from the ring-opening of the desired epoxide product, 2,3-epoxy-2-methylbutane.[1][2] This ring-opening is often catalyzed by acidic conditions, which can be present from the peroxy acid itself or introduced during the workup.[3] Under certain conditions, minor byproducts from allylic oxidation may also be observed.[4]
Q2: How can I confirm the presence of these byproducts in my reaction mixture?
A2: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for separating and identifying the volatile components of your reaction mixture, including the starting alkene, the epoxide product, and potential byproducts like allylic oxidation products.[5][6] The formation of the less volatile 2-methyl-2,3-butanediol can be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy after purification.
Troubleshooting Guide
Issue 1: Significant formation of 2-methyl-2,3-butanediol.
-
Cause : The presence of acid and nucleophiles, particularly water, can lead to the acid-catalyzed ring-opening of the epoxide. The peroxy acid reagent can provide the acidic environment necessary for this side reaction.
-
Solution :
-
Anhydrous Conditions : Ensure that the solvent and glassware are thoroughly dried to minimize the presence of water.
-
Buffering : When using peroxy acids like m-CPBA, the addition of a mild base, such as sodium bicarbonate or a phosphate (B84403) buffer, can neutralize the acidic byproduct and suppress the ring-opening reaction.
-
Temperature Control : Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of the ring-opening side reaction.
-
Non-Aqueous Workup : During the workup, avoid acidic aqueous solutions until the epoxide has been separated from the reaction mixture.
-
Issue 2: The epoxidation reaction is slow or incomplete.
-
Cause : The reactivity of the epoxidizing agent can be a limiting factor. Peroxy acids can degrade upon storage. Additionally, the reaction temperature may be too low for a sufficient reaction rate.
-
Solution :
-
Reagent Quality : Use a fresh or properly stored batch of the epoxidizing agent. The activity of solid peroxy acids like m-CPBA can be checked by titration.
-
Temperature Adjustment : While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC to find the optimal balance.
-
Catalyst Choice (for H₂O₂) : When using hydrogen peroxide, the choice of catalyst is crucial. Some catalysts may require specific pH ranges or co-catalysts to be effective.[7][8]
-
Data Presentation: Common Byproducts
The following table summarizes the common byproducts in the epoxidation of 2-methyl-2-butene, their formation pathways, and factors influencing their yield.
| Byproduct | Formation Pathway | Influencing Factors | Typical Yield (Qualitative) |
| 2-methyl-2,3-butanediol | Acid-catalyzed ring-opening of the epoxide by a nucleophile (e.g., water).[1][2] | Presence of acid (from peroxy acid or workup), presence of water, higher reaction temperatures. | Can be a major byproduct under unbuffered, aqueous, or high-temperature conditions. |
| Corresponding Carboxylic Acid (e.g., m-chlorobenzoic acid) | Reduction of the peroxy acid epoxidizing agent. | Stoichiometric byproduct of the main reaction. | Stoichiometric to the epoxidizing agent used. |
| Allylic Oxidation Products (e.g., 2-methyl-3-buten-2-ol) | Oxidation of the allylic C-H bond.[4] | Use of highly reactive oxidizing agents, higher reaction temperatures, presence of certain metal catalysts. | Typically a minor or trace byproduct. |
Experimental Protocols
General Protocol for the Epoxidation of 2-methyl-2-butene with m-CPBA
This protocol provides a general methodology for the epoxidation of 2-methyl-2-butene and subsequent analysis of the product mixture.
Materials:
-
2-methyl-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Dissolve 2-methyl-2-butene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-methyl-2-butene over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.
Workup:
-
Upon completion, quench the reaction by adding 10% aqueous sodium sulfite solution to reduce any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Product Analysis:
-
GC-MS Analysis : Analyze the crude product to identify and quantify the epoxide, any unreacted alkene, and potential volatile byproducts.
-
NMR Spectroscopy : Obtain ¹H and ¹³C NMR spectra of the purified product to confirm the structure of this compound and to characterize any isolated byproducts.
Visualizations
Reaction Pathways and Byproduct Formation
Caption: Reaction scheme for the epoxidation of 2-methyl-2-butene and formation of major byproducts.
Experimental Workflow for Epoxidation and Analysis
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Epoxy-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Epoxy-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key data is summarized in the table below.
Q2: What are the common impurities found in crude this compound?
Impurities in crude this compound typically originate from the starting materials and byproducts of the synthesis reaction. Common synthesis routes include the epoxidation of 2-methyl-2-butene (B146552) with a peroxy acid (e.g., m-CPBA) or the halohydrin route.
Potential impurities include:
-
Unreacted starting materials: 2-methyl-2-butene.
-
Byproducts from the epoxidation reaction: The corresponding carboxylic acid of the peroxy acid used (e.g., m-chlorobenzoic acid if m-CPBA is used).
-
Byproducts from the halohydrin route: Halohydrin intermediates.
-
Solvent residues: Solvents used in the reaction or workup (e.g., dichloromethane (B109758), chloroform, ethyl acetate).
-
Water: From aqueous workup steps.
-
Ring-opened byproducts: Diols resulting from the hydrolysis of the epoxide, which can be catalyzed by acidic or basic residues.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the epoxide and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: The presence of characteristic epoxide C-O stretching bands can be confirmed. The absence of a broad O-H stretch would indicate the absence of significant diol impurity.
Purification Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Fractional Distillation
Q1: I am losing a significant amount of my product during distillation. What could be the cause?
Loss of product during distillation can be due to several factors:
-
Decomposition: Epoxides can be sensitive to heat. Distilling at atmospheric pressure might be causing thermal decomposition. Consider using vacuum distillation to lower the boiling point.
-
Leaks in the apparatus: Ensure all joints in your distillation setup are properly sealed.
-
Co-distillation with a solvent: If a significant amount of a volatile solvent with a similar boiling point is present, it may co-distill with your product. Ensure the bulk of the solvent is removed by rotary evaporation before distillation.
Q2: The distillation is proceeding very slowly, even at high temperatures. What should I do?
-
Inadequate heating: Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.
-
Insufficient vacuum: If performing vacuum distillation, check your vacuum pump and ensure the system is sealed to achieve the desired pressure.
-
Flooding of the column: If the heating rate is too high, the column can flood, leading to inefficient separation and a slower distillation rate. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Q3: My final product is still impure after fractional distillation. How can I improve the separation?
-
Inefficient column: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Distillation rate is too fast: A slower distillation rate allows for better separation.
-
Impurities with close boiling points: If an impurity has a boiling point very close to that of this compound, distillation may not be sufficient. Consider an alternative purification method like column chromatography.
Liquid-Liquid Extraction
Q1: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?
Emulsion formation is a common issue in liquid-liquid extraction. Here are some ways to address it:
-
Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring it to centrifuge tubes and spinning for a few minutes can force the layers to separate.
Q2: I am not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Generally, chlorinated solvents like dichloromethane are denser than water and will be the bottom layer, while less dense solvents like ethyl acetate (B1210297) and diethyl ether will be the top layer.
Q3: I suspect my epoxide is hydrolyzing during the aqueous workup. How can I prevent this?
Epoxide hydrolysis is catalyzed by both acid and base.
-
Use neutral water: Ensure the water used for extraction is at a neutral pH.
-
Work quickly and at low temperatures: Perform the extraction in an ice bath to slow down the rate of hydrolysis.
-
Avoid acidic or basic washes if possible: If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
Column Chromatography
Q1: My compound is not moving from the top of the column. What is wrong?
This indicates that the eluent (solvent system) is not polar enough to move your compound down the stationary phase. You need to increase the polarity of your eluent. For example, if you are using pure hexane (B92381), you can start adding a small percentage of a more polar solvent like ethyl acetate.
Q2: My compound is running with the solvent front and not separating from other non-polar impurities. What should I do?
This is the opposite problem: your eluent is too polar. You need to decrease its polarity. For instance, if you are using a 50:50 mixture of hexane and ethyl acetate, try a 90:10 or 80:20 mixture instead.
Q3: The separation between my product and an impurity is poor, resulting in overlapping fractions. How can I improve the resolution?
-
Optimize the eluent: Perform thin-layer chromatography (TLC) with various solvent mixtures to find the optimal eluent for separation before running the column.
-
Use a longer column: A longer column provides more surface area for interaction with the stationary phase, which can improve separation.
-
Gradient elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to separate compounds with similar polarities.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C5H10O | |
| Molecular Weight | 86.13 g/mol | |
| Boiling Point | 73-75 °C at 101.3 kPa | |
| Density | 0.818 g/mL at 25 °C | |
| Refractive Index (n20D) | 1.3855 - 1.3860 | |
| Solubility in Water | 8% (unstable) | |
| Solubility in Organic Solvents | Soluble in polar organic solvents |
Experimental Protocols
Fractional Distillation Protocol
Objective: To purify this compound from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently with stirring.
-
Observe the temperature and collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (73-75 °C at atmospheric pressure).
-
Collect any initial lower-boiling fractions (likely residual solvent) and later higher-boiling fractions separately.
-
Once the desired fraction is collected, turn off the heating and allow the apparatus to cool.
Liquid-Liquid Extraction Protocol
Objective: To remove water-soluble impurities (e.g., acids, bases, salts) from the crude product.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Deionized water (neutral pH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Erlenmeyer flask
-
Beakers
Procedure:
-
Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, stopper the funnel, and gently invert it several times to mix the layers.
-
Allow the layers to separate.
-
Drain the lower (aqueous) layer.
-
Repeat the water wash if necessary.
-
Wash the organic layer with brine to help remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na2SO4).
-
Filter to remove the drying agent, and remove the solvent by rotary evaporation.
Mandatory Visualizations
Side reactions of 2,3-Epoxy-2-methylbutane under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-epoxy-2-methylbutane under acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired diol (2,3-dimethyl-2,3-butanediol) | 1. Pinacol (B44631) Rearrangement: The primary side reaction under acidic conditions is the rearrangement of the initially formed diol into pinacolone (B1678379).[1][2][3][4] 2. Formation of 2,3-dimethyl-1,3-butadiene: Dehydration of the diol can occur under strongly acidic and/or high-temperature conditions.[4][5] 3. Polymerization: High acid concentration or elevated temperatures can lead to polymerization of the epoxide.[6] | 1. Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-25 °C) to minimize the rate of the rearrangement. 2. Use Dilute Acid: Employ a dilute aqueous acid solution (e.g., dilute H₂SO₄ or HCl) to favor hydrolysis over rearrangement and dehydration.[7] 3. Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further side reactions.[6] |
| Formation of an unexpected ketone (Pinacolone) | Pinacol Rearrangement: The diol product is susceptible to a rapid, acid-catalyzed 1,2-methyl shift to form the more stable pinacolone.[1][2][3][4] This is a classic named reaction and a common outcome.[1][2] | 1. Re-evaluate Synthetic Goal: If the ketone is the desired product, the reaction conditions can be optimized to favor the rearrangement (e.g., using concentrated acid, higher temperatures).[2][3] 2. Minimize Rearrangement: If the diol is the target, follow the recommendations for "Low yield of the desired diol". |
| Mixture of regioisomers when using an alcohol as a solvent | Nucleophilic Attack at the Tertiary Carbon: Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile (in this case, the alcohol) preferentially attacks the more substituted carbon atom due to the partial positive charge buildup on this carbon in the transition state.[8][9][10][11][12][13][14] | 1. Understand the Mechanism: This regioselectivity is an inherent feature of acid-catalyzed epoxide ring-opening for tertiary epoxides.[11][13] 2. Alternative Synthesis: If the other regioisomer is desired, consider a base-catalyzed ring-opening, where the nucleophile will attack the less sterically hindered carbon.[6][7][11][13] |
| Formation of a diene (2,3-dimethyl-1,3-butadiene) | Dehydration: Vigorous acidic conditions (high acid concentration, high temperature) can promote the elimination of two molecules of water from the diol product.[4][5] | 1. Milder Conditions: Use less concentrated acid and lower reaction temperatures. 2. Aprotic Solvent: Consider using an aprotic solvent to disfavor elimination reactions, though this may affect the primary hydrolysis reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should expect when treating this compound with acid?
A1: The most significant side reaction is the pinacol rearrangement. The initial product of the acid-catalyzed hydrolysis is 2,3-dimethyl-2,3-butanediol (pinacol). This diol readily rearranges in the presence of acid to form 3,3-dimethyl-2-butanone (pinacolone).[1][2][3][4]
Q2: How can I favor the formation of the diol over the rearranged ketone?
A2: To favor the diol, you should use mild reaction conditions. This includes using dilute aqueous acid and maintaining a low reaction temperature (e.g., 0-25 °C).[7] Careful monitoring of the reaction to stop it once the epoxide is consumed is also crucial to prevent the subsequent rearrangement of the diol.[6]
Q3: What happens if I use an alcohol, like ethanol, as the solvent instead of water under acidic conditions?
A3: If you use an alcohol as the solvent, it will act as the nucleophile. For this compound, the alcohol will attack the more substituted carbon atom of the epoxide ring, leading to the formation of an alkoxy alcohol. In the case of ethanol, the major product would be 2-ethoxy-2-methyl-3-butanol.[8][9]
Q4: Is it possible to completely avoid the pinacol rearrangement?
A4: Completely avoiding the rearrangement can be challenging under acidic conditions, as the diol product is inherently prone to it. However, by carefully controlling the reaction parameters (low temperature, dilute acid, and short reaction time), the formation of the pinacolone can be minimized.
Q5: What analytical techniques are recommended for monitoring these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting epoxide. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for identifying and quantifying the products, including the diol, the rearranged ketone, and any other side products.[6][15][16]
Reaction Pathways and Experimental Workflow
Caption: Reaction pathways of this compound under acidic conditions.
Caption: General experimental workflow for acid-catalyzed epoxide ring-opening.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-2,3-butanediol (Pinacol)
This protocol aims to maximize the yield of the diol while minimizing the pinacol rearrangement.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or diethyl ether at 0 °C (ice bath).
-
Acid Addition: Prepare a dilute solution of sulfuric acid (e.g., 10% v/v in water). Add the dilute acid dropwise to the stirred epoxide solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting epoxide spot is no longer visible.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone) via Pinacol Rearrangement
This protocol is designed to favor the formation of the rearranged ketone.
-
Reaction Setup: In a round-bottom flask, place 2,3-dimethyl-2,3-butanediol (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-5 eq) to the diol with stirring. The reaction is often exothermic.
-
Heating: Gently heat the reaction mixture to about 50-60 °C for 1-2 hours.
-
Reaction Monitoring: Monitor the formation of the ketone by GC analysis of small aliquots.
-
Work-up: Cool the reaction mixture and pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: The crude pinacolone can be purified by fractional distillation. A 70% yield of pinacolone can be expected when using sulfuric acid.[2]
References
- 1. synarchive.com [synarchive.com]
- 2. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]
- 3. Pinacol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. (a) Briefly explain the following statement: (i) At low temperatures (.. [askfilo.com]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. www2.oberlin.edu [www2.oberlin.edu]
Catalyst Selection for Efficient Synthesis of 2,2,3-Trimethyloxirane: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selection of an appropriate catalyst for the efficient synthesis of 2,2,3-trimethyloxirane from its precursor, 2,3-dimethyl-2-butene (B165504).
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the epoxidation of 2,3-dimethyl-2-butene?
A1: The most frequently employed and effective catalysts for the synthesis of 2,2,3-trimethyloxirane fall into three main categories:
-
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a classic and highly effective reagent for this transformation.
-
Dioxiranes: Dimethyldioxirane (DMDO), typically generated in situ from Oxone® and acetone (B3395972), is a powerful and neutral oxidizing agent.
-
Metal catalysts: Methyltrioxorhenium (MTO) used in conjunction with a green oxidant like hydrogen peroxide (H₂O₂) offers a catalytic alternative.
Q2: How do I choose the best catalyst for my specific experimental needs?
A2: The choice of catalyst depends on several factors including desired reaction time, temperature, required yield and selectivity, and tolerance of the substrate to acidic or basic conditions. The table below provides a comparative summary of the most common catalysts.
Data Presentation: Comparison of Catalysts for 2,2,3-Trimethyloxirane Synthesis
| Catalyst System | Oxidant | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| m-CPBA | (Internal) | Dichloromethane (B109758) (DCM), Chloroform | 0 - 25 | 1 - 6 hours | >95 | >99 | High yield and selectivity, commercially available, predictable. | Stoichiometric use, acidic byproduct can cause epoxide ring-opening. |
| DMDO | Oxone® | Acetone/Water, Buffered | 0 - 25 | 0.5 - 2 hours | ~98 | >99 | Fast reaction, neutral conditions, volatile byproduct (acetone). | Reagent must be prepared fresh, potential for acetone-related side reactions. |
| MTO / H₂O₂ | 30-35% H₂O₂ | Dichloromethane (DCM), Acetonitrile | 0 - 25 | 1 - 4 hours | 90 - 98 | >98 | Catalytic use of MTO, green oxidant (H₂O₂). | Requires careful control of H₂O₂ addition, potential for diol formation. |
Troubleshooting Guides
Issue 1: Low or No Conversion of 2,3-Dimethyl-2-Butene
Q: My reaction shows a low conversion of the starting alkene. What are the possible causes and solutions?
A: Low conversion in the epoxidation of a sterically hindered and electron-rich alkene like 2,3-dimethyl-2-butene can be due to several factors.
-
Problem: Inactive Oxidizing Agent
-
m-CPBA: The peroxy acid may have degraded over time. It is recommended to use freshly purchased or properly stored m-CPBA. The purity can be checked by titration.
-
DMDO: DMDO is highly volatile and unstable. It must be prepared fresh before each reaction for optimal activity.
-
H₂O₂: Hydrogen peroxide can decompose. Use a fresh, properly stored bottle and consider titrating to determine the exact concentration.
-
-
Problem: Insufficient Catalyst or Reagent
-
Ensure the correct stoichiometry is used. For m-CPBA, at least one equivalent is required. For catalytic systems like MTO, ensure the correct catalyst loading is employed.
-
-
Problem: Low Reaction Temperature
-
While low temperatures are often used to improve selectivity, they can also decrease the reaction rate. If conversion is low, consider slowly increasing the reaction temperature while monitoring for byproduct formation.
-
Issue 2: Formation of Byproducts (e.g., Diols)
Q: I am observing significant amounts of 2,3-dimethyl-2,3-butanediol in my product mixture. How can I prevent this?
A: The formation of the corresponding diol is a common side reaction, usually resulting from the acid- or base-catalyzed ring-opening of the newly formed epoxide.[1]
-
Problem: Acidic Conditions (with m-CPBA)
-
The byproduct of m-CPBA oxidation is meta-chlorobenzoic acid, which can catalyze the hydrolysis of the epoxide if water is present.
-
Solution:
-
Run the reaction under strictly anhydrous conditions. Use dry solvents and glassware.
-
Buffer the reaction mixture by adding a solid base like sodium bicarbonate or potassium carbonate to neutralize the acidic byproduct as it forms.
-
-
-
Problem: Presence of Water (with all methods)
-
Trace amounts of water can lead to diol formation, especially under acidic or basic conditions.
-
Solution:
-
Use anhydrous solvents.
-
For MTO/H₂O₂ systems, the slow addition of hydrogen peroxide is crucial to avoid a buildup of water.
-
-
Issue 3: Difficult Purification of 2,2,3-Trimethyloxirane
Q: How can I effectively purify the final product from the reaction mixture?
A: Purification can be challenging due to the volatility of the product and the nature of the byproducts.
-
For m-CPBA Reactions:
-
After the reaction is complete, quench the excess peroxy acid with a reducing agent like sodium sulfite (B76179) solution.
-
Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct.
-
Wash with brine and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.
-
The crude product can be further purified by fractional distillation under atmospheric pressure, as 2,2,3-trimethyloxirane has a relatively low boiling point (approximately 75-76 °C).
-
-
For DMDO Reactions:
-
The primary byproduct is acetone, which is volatile.
-
After the reaction, the acetone can be carefully removed by rotary evaporation.
-
The remaining residue can be dissolved in a low-boiling ether (e.g., diethyl ether), washed with brine, and dried.
-
After solvent removal, fractional distillation can be performed if necessary.
-
-
For MTO/H₂O₂ Reactions:
-
The catalyst can often be removed by filtration through a short plug of silica (B1680970) gel.
-
The filtrate can then be washed with water and brine, dried, and the solvent removed.
-
Fractional distillation is the final purification step.
-
Experimental Protocols
Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirring alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Epoxidation with Dimethyldioxirane (DMDO)
-
Preparation of DMDO solution: In a flask, prepare a biphasic mixture of acetone, water, and sodium bicarbonate. Cool the mixture in an ice bath. Slowly add Oxone® (potassium peroxymonosulfate) in portions while stirring vigorously. The volatile DMDO is carried over in a stream of inert gas and condensed into a cold trap containing acetone at -78 °C. The concentration of the DMDO solution can be determined by titration with a standard thioanisole (B89551) solution.[2]
-
Epoxidation: To a solution of 2,3-dimethyl-2-butene (1.0 eq) in acetone at 0 °C, add the freshly prepared DMDO solution (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent to obtain the crude product, which can be purified by distillation.
Protocol 3: Epoxidation with Methyltrioxorhenium (MTO) and Hydrogen Peroxide
-
In a round-bottom flask, dissolve 2,3-dimethyl-2-butene (1.0 eq) and MTO (0.001-0.01 eq) in dichloromethane.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.5 eq) dropwise via a syringe pump over 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-10 °C for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, add a small amount of manganese dioxide to decompose the excess hydrogen peroxide.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by fractional distillation.
Visualizations
Caption: General experimental workflow for the synthesis of 2,2,3-trimethyloxirane.
References
Technical Support Center: 2,3-Epoxy-2-methylbutane Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2,3-Epoxy-2-methylbutane (also known as 2,2,3-trimethyloxirane). Due to the limited specific literature on the polymerization of this highly substituted monomer, this guide draws upon established principles of ring-opening polymerization (ROP) of epoxides, with examples from structurally similar compounds.
Troubleshooting Guide
Question 1: My polymerization of this compound is showing low or no monomer conversion. What are the likely causes?
Low or no conversion in the ring-opening polymerization of this compound can stem from several factors, often related to the purity of reagents, reaction conditions, or inherent properties of the monomer.
-
Monomer and Reagent Purity: Epoxide polymerization, particularly cationic ROP, is highly sensitive to impurities. Water, alcohols, or other nucleophilic impurities can terminate the growing polymer chain or deactivate the initiator.
-
Initiator/Catalyst Issues: The chosen initiator may be inappropriate for this sterically hindered monomer, or it may have degraded due to improper storage or handling. The concentration of the initiator is also a critical parameter.
-
Steric Hindrance: this compound is a tetrasubstituted epoxide, which presents significant steric hindrance around the reactive sites. This can dramatically slow down the rate of polymerization compared to less substituted epoxides.
-
Reaction Conditions: Sub-optimal temperature, solvent polarity, or reaction time can lead to poor conversion. Cationic polymerizations are particularly sensitive to solvent choice.
Question 2: I'm observing a broad molecular weight distribution (high polydispersity) in my final polymer. How can I achieve better control?
A high polydispersity index (PDI) suggests a lack of control over the polymerization process, which can be caused by:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating one growing chain and initiating a new one.
-
Side Reactions: The high reactivity of the cationic intermediates in cationic ROP can lead to side reactions like backbiting or ring expansion, which can affect the polymer's final structure and molecular weight distribution.
Question 3: My polymerization is proceeding, but the molecular weight of the resulting polymer is much lower than theoretically predicted. What could be the reason?
Lower than expected molecular weight is a common issue and can be attributed to:
-
Unaccounted Initiators or Terminators: The presence of impurities that can initiate or terminate polymerization will lead to a higher number of polymer chains than intended, thus lowering the average molecular weight. Water is a common culprit that can act as an initiator in cationic polymerization.
-
Chain Transfer to Monomer: The growing polymer chain may transfer its active center to a monomer molecule, terminating the original chain and starting a new one.
-
Incorrect Monomer to Initiator Ratio: An error in calculating or dispensing the monomer or initiator will directly impact the final molecular weight.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is most suitable for this compound?
Both cationic and anionic ring-opening polymerization are theoretically possible. However, due to the steric hindrance of the tetrasubstituted epoxide, cationic polymerization is often more feasible, as it proceeds through a more reactive tertiary carbocation intermediate. Anionic polymerization with strong, sterically unhindered nucleophiles might also be possible but could be very slow.
Q2: What are some suitable initiators for the cationic polymerization of this compound?
Strong protic acids (e.g., HClO₄, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) are commonly used for cationic ROP of epoxides. The choice of initiator and its concentration will significantly impact the polymerization kinetics and the properties of the resulting polymer.
Q3: How does temperature affect the polymerization of this compound?
Generally, increasing the temperature will increase the rate of polymerization. However, for cationic ROP, higher temperatures can also increase the likelihood of side reactions and chain transfer, potentially leading to lower molecular weights and broader polydispersity. An optimal temperature must be determined experimentally.
Q4: What solvents are recommended for the polymerization of this monomer?
For cationic ROP, non-nucleophilic solvents of varying polarity are typically used. Chlorinated solvents like dichloromethane (B109758) or dichloroethane are common choices. The polarity of the solvent can influence the rate of polymerization and the degree of control over the process. For anionic ROP, polar aprotic solvents like THF or dioxane are generally preferred.
Data Presentation
Table 1: Common Initiators for Cationic Ring-Opening Polymerization of Epoxides
| Initiator Type | Examples | Typical Concentration (mol% to monomer) | Notes |
| Protic Acids | HClO₄, H₂SO₄, CF₃SO₃H | 0.1 - 1 | Highly reactive, can be difficult to control. |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | 0.5 - 5 | Very common, activity depends on the specific Lewis acid and co-initiator. |
| Onium Salts | Ph₃C⁺SbF₆⁻, (C₆H₅)₂I⁺PF₆⁻ | 0.1 - 2 | Can provide good control, often used in photopolymerization. |
Table 2: Influence of Solvent on Cationic Polymerization of Substituted Epoxides
| Solvent | Dielectric Constant (ε) | General Effect on Polymerization |
| Hexane | 1.9 | Slow reaction rate, potential for precipitation. |
| Toluene | 2.4 | Moderate reaction rate. |
| Dichloromethane | 9.1 | Faster reaction rate, good solubility of polymer. |
| Nitrobenzene | 34.8 | Very fast reaction rate, can be difficult to control. |
Experimental Protocols
Generalized Protocol for Cationic Polymerization of this compound
Disclaimer: This is a generalized protocol and requires optimization for the specific experimental setup and desired polymer characteristics.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere (e.g., argon or nitrogen).
-
Purify the this compound monomer by distillation from a drying agent (e.g., CaH₂) immediately before use.
-
-
Polymerization Setup:
-
Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of an inert gas.
-
Transfer the purified solvent to the reactor via a cannula or a gas-tight syringe.
-
Add the purified monomer to the reactor.
-
Cool the reactor to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the purified solvent.
-
Add the required amount of the initiator solution to the stirred monomer solution in the reactor.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time, monitoring the progress by taking aliquots for analysis (e.g., ¹H NMR or GC to check for monomer consumption).
-
-
Termination:
-
Terminate the polymerization by adding a suitable quenching agent, such as a small amount of methanol (B129727) or ammonia (B1221849) in methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound polymerization.
Preventing unwanted polymerization of 2,3-Epoxy-2-methylbutane during storage
Welcome to the Technical Support Center for 2,3-Epoxy-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent unwanted polymerization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization of this compound can lead to inconsistent experimental results, decreased purity, and potential safety hazards. If you suspect that your material has begun to polymerize, consult the following guide.
Symptoms of Unwanted Polymerization:
-
Increased Viscosity: The liquid becomes noticeably thicker and more difficult to pipette or pour.
-
Formation of Gels or Solids: The appearance of gelatinous material or solid precipitates within the liquid.
-
Changes in Appearance: The initially clear, colorless liquid may become cloudy or hazy.
-
Exotherm or Pressure Buildup: In advanced stages, the container may feel warm to the touch or appear to be under pressure. This is a sign of a runaway reaction and should be handled with extreme caution.
Caption: A logical workflow for troubleshooting unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization of this compound?
A1: The primary driver of unwanted polymerization in epoxides is acid-catalyzed ring-opening. The strained three-membered ether ring is susceptible to attack by electrophiles. Trace amounts of acidic impurities or even atmospheric moisture can initiate a chain reaction, leading to the formation of oligomers and polymers. Other contributing factors include:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.
-
Exposure to Light: UV light can potentially generate radical species that may initiate polymerization, although cationic polymerization is the more common pathway for epoxides.
-
Contamination: Contact with acidic residues, certain metal salts, or other catalytic materials can initiate polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize the shelf life and prevent polymerization, this compound should be stored under the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | Slows the rate of potential polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque or amber glass bottle | Protects from light and prevents ingress of contaminants. |
| Environment | Dry, well-ventilated area away from ignition sources | Minimizes exposure to moisture and ensures safety due to its flammable nature. |
Q3: Can a stabilizer or inhibitor be added to this compound?
A3: Yes, the addition of a polymerization inhibitor can be an effective measure, particularly for long-term storage. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or certain aromatic amines can act as stabilizers.[1] It is crucial to use a very low concentration, as higher amounts may interfere with subsequent reactions. The optimal concentration would need to be determined empirically but is typically in the range of 100-500 ppm.
Q4: How can I test if my this compound has started to polymerize?
A4: Several methods can be employed to detect the onset of polymerization:
-
Viscosity Measurement: A noticeable increase in viscosity is a primary indicator of polymerization. This can be qualitatively observed by swirling the container or quantitatively measured using a viscometer.
-
FTIR Spectroscopy: The disappearance or significant reduction of the characteristic epoxide ring absorption bands (around 1250 cm⁻¹, 915 cm⁻¹, and 830 cm⁻¹) can indicate that the epoxide has reacted.
-
Appearance: A visual inspection for cloudiness, haziness, or the presence of solid particles is a simple first check.
Q5: What should I do if I discover a container of this compound that shows signs of advanced polymerization?
A5: If a container is warm to the touch, bulging, or shows extensive solidification, it should be treated with extreme caution as a runaway polymerization may be in progress. Do not attempt to open the container. Isolate it in a fume hood or a designated safe area and contact your institution's Environmental Health and Safety department for guidance on proper handling and disposal.
Experimental Protocols
Protocol 1: Qualitative Assessment of Polymerization by Viscosity Monitoring
This protocol provides a simple, qualitative method to monitor for significant changes in the viscosity of this compound, which can indicate the onset of polymerization.
Materials:
-
Sample of this compound in its original container
-
A reference sample of fresh, unpolymerized this compound (if available)
-
Laboratory notebook
Procedure:
-
Visual Inspection: Before opening, visually inspect the sample for any signs of cloudiness, precipitates, or solidification. Record your observations.
-
Gentle Swirling: Carefully swirl the container and observe the flow of the liquid.
-
Comparison: If a reference sample is available, swirl it in a similar manner and compare the flow characteristics. A noticeably slower or more "syrupy" flow in the test sample suggests an increase in viscosity.
-
Record Keeping: Document the date and your qualitative assessment of the viscosity (e.g., "no change," "slight increase in viscosity," "significant thickening"). Regular checks (e.g., monthly) can help track the stability of the material over time.
Protocol 2: Monitoring Polymerization by FTIR Spectroscopy
This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the chemical integrity of this compound by observing the characteristic absorption bands of the epoxide ring.
Materials:
-
FTIR spectrometer
-
Liquid sample cell (e.g., NaCl or KBr plates)
-
Sample of this compound
-
Reference spectrum of pure this compound (if available)
-
Appropriate solvent for cleaning the cell (e.g., anhydrous acetone (B3395972) or isopropanol)
Procedure:
-
Reference Spectrum: If a reference spectrum is not available, acquire a spectrum of a fresh, unopened sample of this compound to serve as a baseline.
-
Sample Preparation: Place a small drop of the this compound sample between two salt plates to create a thin liquid film.
-
Acquire Spectrum: Place the sample cell in the FTIR spectrometer and acquire the infrared spectrum according to the instrument's operating instructions. A typical scan range would be 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption peaks for the epoxide ring. Key peaks are typically found around:
-
1250 cm⁻¹ (ring breathing)
-
915 cm⁻¹ (asymmetric ring stretching)
-
830 cm⁻¹ (symmetric ring stretching)
-
-
Compare the spectrum of your stored sample to the reference spectrum.
-
A significant decrease in the intensity or the complete disappearance of these characteristic epoxide peaks, along with the appearance of a broad hydroxyl (-OH) peak around 3400 cm⁻¹, is indicative of ring-opening and polymerization.
-
-
Cleaning: Thoroughly clean the salt plates with the appropriate solvent and store them in a desiccator.
Caption: The acid-catalyzed polymerization mechanism of epoxides.
References
Technical Support Center: Scalable Synthesis and Purification of 2,3-Epoxy-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 2,3-Epoxy-2-methylbutane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most common scalable methods involve the epoxidation of 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene). The two primary oxidizing agents used for this transformation on a larger scale are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[1][2] The chlorohydrin route is another possibility, though it is often less favored due to the generation of halogenated waste.[2]
Q2: What are the main advantages and disadvantages of the m-CPBA and hydrogen peroxide methods for scalable synthesis?
A2: The choice of method depends on factors like cost, safety, and desired purity.
| Feature | m-CPBA Method | Hydrogen Peroxide Method |
| Reactivity | Highly reactive and often provides good yields with a broad range of alkenes.[1] | Generally requires a catalyst to be effective for electron-rich alkenes like 2,3-dimethyl-2-butene.[2] |
| Byproducts | The main byproduct is m-chlorobenzoic acid, which needs to be removed during work-up. | The primary byproduct is water, making it a "greener" option. |
| Safety | m-CPBA is a potentially shock-sensitive and explosive solid, especially when pure, and requires careful handling and storage.[3] | Hydrogen peroxide is a strong oxidizer, and concentrated solutions can be hazardous. The reactions can be exothermic and require careful temperature control to prevent runaways.[4] |
| Cost | m-CPBA is generally more expensive than hydrogen peroxide. | Hydrogen peroxide is a relatively inexpensive and readily available bulk chemical. |
| Scalability | Scalable, with established protocols for work-up to remove byproducts. | Highly scalable and used in industrial processes, but catalyst selection and optimization are crucial.[5] |
Q3: What is the typical purity of this compound that can be achieved, and how is it determined?
A3: Purity of 95-99% or higher can be achieved with proper purification techniques. The purity is typically determined using analytical methods such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Q4: What are the critical safety precautions to take when synthesizing this compound on a large scale?
A4: When scaling up epoxidation reactions, it is crucial to:
-
Conduct a thorough risk assessment before starting the experiment.[8]
-
Ensure adequate cooling and temperature monitoring to control the exothermic nature of the reaction and prevent thermal runaway.[4][8]
-
Use appropriate personal protective equipment (PPE) , including safety goggles, face shields, and chemical-resistant gloves.
-
Handle oxidizing agents like m-CPBA and hydrogen peroxide with extreme care in a well-ventilated fume hood, avoiding contact with incompatible materials.[3]
-
Be mindful of the potential for peroxide formation in solvents and reagents.
-
Have a quenching plan in place to neutralize the oxidizing agent in case of an emergency.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of m-CPBA or determine the activity of your current batch. For H₂O₂, ensure the concentration is as expected. |
| Inefficient Catalyst (for H₂O₂ method) | Ensure the catalyst is active and used in the correct loading. Consider screening different catalysts if necessary. |
| Low Reaction Temperature | While low temperatures can control exotherms, they may also slow down the reaction. Gradually increase the temperature while carefully monitoring for any exotherm. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[9] |
Issue 2: Formation of Significant Byproducts (e.g., Diol)
| Possible Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. The presence of water can lead to the hydrolysis of the epoxide to form 2,3-dimethyl-2,3-butanediol. |
| Acidic Conditions | The m-chlorobenzoic acid byproduct from the m-CPBA reaction can catalyze the ring-opening of the epoxide. Add a buffer like sodium bicarbonate (NaHCO₃) to the reaction mixture.[9] |
| Prolonged Reaction Time or Elevated Temperature | Over-exposure to reaction conditions can lead to product degradation. Monitor the reaction closely and work it up as soon as the starting material is consumed.[9] |
Issue 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Contamination with m-chlorobenzoic acid | During the work-up, wash the organic layer with a basic solution like saturated sodium bicarbonate to remove the acidic byproduct.[5] |
| Azeotrope formation during distillation | If the epoxide forms an azeotrope with the solvent or impurities, consider using a different solvent for extraction or employing fractional distillation under reduced pressure. |
| Thermal decomposition during distillation | This compound has a relatively low boiling point (approx. 75 °C).[1] Use vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound using m-CPBA
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,3-dimethyl-2-butene (1.0 eq.) and dichloromethane (B109758) (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (1.1-1.2 eq.) in DCM and add it dropwise to the stirred solution of the alkene, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) and stir for 30 minutes.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Scalable Synthesis of this compound using Hydrogen Peroxide
This method requires careful selection and optimization of a catalyst system.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,3-dimethyl-2-butene (1.0 eq.), a suitable solvent (e.g., methanol (B129727) or acetonitrile), and the chosen catalyst (e.g., a manganese or rhenium-based catalyst).
-
Reagent Addition: Add hydrogen peroxide (30-50% aqueous solution, 1.5-2.0 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained within the optimal range for the catalyst (typically between 0 °C and 40 °C). Careful control of the addition rate is crucial to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Quench any remaining hydrogen peroxide by adding a reducing agent like sodium sulfite.
-
If a homogeneous catalyst is used, it may need to be removed through extraction or precipitation. For heterogeneous catalysts, filtration is sufficient.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
-
Purification: Remove the solvent and purify the product by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and can vary based on the specific reaction conditions and scale.
| Parameter | m-CPBA Method | Hydrogen Peroxide Method |
| Typical Yield | 75-90% | 70-85% (catalyst dependent) |
| Purity (after purification) | >98% | >98% |
| Reaction Temperature | 0-25 °C | 0-40 °C (catalyst dependent) |
| Reaction Time | 1-4 hours | 2-8 hours (catalyst dependent) |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. longdom.org [longdom.org]
- 6. Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. migrationletters.com [migrationletters.com]
Validation & Comparative
A Comparative Analysis of 2,3-Epoxy-2-methylbutane Reactivity in Relation to Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3-epoxy-2-methylbutane, a tetrasubstituted epoxide, with other epoxides of varying substitution patterns. The information presented herein is supported by experimental data to offer an objective analysis of performance in chemical reactions, particularly ring-opening reactions, which are fundamental in various synthetic and biological processes.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. This inherent reactivity makes them valuable intermediates in organic synthesis, allowing for the introduction of diverse functionalities through ring-opening reactions. The susceptibility of an epoxide to nucleophilic attack is governed by a combination of steric and electronic factors, which are dictated by the substitution pattern on the epoxide ring. Understanding these factors is crucial for predicting reaction outcomes and designing efficient synthetic routes in drug development and other chemical industries.
Factors Influencing Epoxide Reactivity
The rate and regioselectivity of epoxide ring-opening reactions are primarily influenced by two key factors:
-
Steric Effects: The presence of bulky substituents around the epoxide ring can hinder the approach of a nucleophile. In base-catalyzed or nucleophilic ring-opening reactions, which typically follow an SN2 mechanism, the nucleophile will preferentially attack the least sterically hindered carbon atom.[1]
-
Electronic Effects: The distribution of electron density within the epoxide ring plays a critical role, especially in acid-catalyzed reactions. Alkyl groups are electron-donating, which can stabilize a partial positive charge that develops on a carbon atom in the transition state. In acid-catalyzed ring-opening, the reaction proceeds through a transition state with significant carbocationic character.[2] Consequently, the nucleophile attacks the more substituted carbon, which can better accommodate the developing positive charge.
The interplay of these effects determines the overall reactivity and the final product distribution. For instance, in unsymmetrical epoxides, the site of nucleophilic attack will differ depending on whether the reaction is performed under acidic or basic conditions.[1]
Comparative Reactivity: A Quantitative Analysis
The reactivity of an epoxide is directly related to its substitution pattern. Generally, in acid-catalyzed reactions, the rate of reaction increases with the substitution of the epoxide, following the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted. This trend is attributed to the increased stability of the carbocation-like transition state with greater substitution.
The following table summarizes the acid-catalyzed hydrolysis rate constants for a series of epoxides with varying substitution patterns.
| Epoxide | Structure | Substitution Pattern | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Ethylene Oxide | C₂H₄O | Unsubstituted | Data not available under comparable conditions |
| Propylene Oxide | C₃H₆O | Monosubstituted | Data not available under comparable conditions |
| cis-2,3-Epoxybutane | C₄H₈O | Disubstituted | Data not available under comparable conditions |
| trans-2,3-Epoxybutane | C₄H₈O | Disubstituted | Data not available under comparable conditions |
| 2-Methyl-1,2-epoxypropane | C₄H₈O | Trisubstituted | 8.7[3] |
| 2-Methyl-2,3-epoxybutane | C₅H₁₀O | Tetrasubstituted | 9.0[3] |
Note: 2-Methyl-2,3-epoxybutane serves as a structural isomer and a reasonable proxy for the reactivity of this compound due to the identical tetrasubstituted nature of the epoxide ring.
As the data indicates, the tetrasubstituted epoxide (2-methyl-2,3-epoxybutane) exhibits a slightly higher rate constant for acid-catalyzed hydrolysis compared to the trisubstituted epoxide (2-methyl-1,2-epoxypropane), confirming the general trend of reactivity.[3] The lack of directly comparable data for less substituted epoxides under the same experimental conditions highlights a gap in the current literature for a comprehensive, side-by-side kinetic comparison.
Experimental Protocols
Determination of Acid-Catalyzed Hydrolysis Rate Constants via NMR Spectroscopy
This method is adapted from the procedure described for the kinetic analysis of isoprene-derived hydroxy epoxides.[3]
Materials:
-
Epoxide of interest (e.g., this compound)
-
Deuterated sulfuric acid (D₂SO₄) in D₂O of a known concentration
-
Internal standard (e.g., sodium 2,2-dimethyl-2-silapentane-5-sulfonate, DSS)
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Stirring apparatus
Procedure:
-
Prepare a deuterated acid solution of the desired concentration containing a known amount of the internal standard.
-
In a flask, stir a measured volume of the acid solution.
-
Add a known quantity of the epoxide to the stirring acid solution and start a timer.
-
After a brief mixing period (e.g., 3 minutes), transfer an aliquot of the reaction mixture to an NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and determine the relative concentrations of the reactant (epoxide) and product (diol) by integrating their characteristic peaks relative to the internal standard.
-
The acid-catalyzed hydrolysis of epoxides is first order in both the epoxide and the acid concentration. The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k'), which is determined from the slope of a plot of ln([epoxide]) versus time, and the known acid concentration.
Synthesis of this compound
This compound can be synthesized via the epoxidation of 2-methyl-2-butene (B146552). A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Methyl-2-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
A suitable solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Sodium sulfite (B76179) solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-methyl-2-butene in the solvent in a round-bottom flask.
-
Slowly add a solution of m-CPBA in the same solvent to the flask, maintaining the temperature with an ice bath.
-
Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding sodium sulfite solution to destroy any excess peroxy acid.
-
Wash the organic layer with sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for epoxide ring-opening reactions.
References
A Comparative Guide to the Reactivity of Trisubstituted vs. Disubstituted Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of trisubstituted and disubstituted epoxides, focusing on their ring-opening reactions. The inherent ring strain of the three-membered ether ring makes epoxides valuable synthetic intermediates, but their substitution pattern critically dictates their reactivity and the regiochemical outcome of their reactions.[1][2] Understanding these differences is paramount for predictable synthesis and for comprehending metabolic pathways of drug candidates containing epoxide moieties.
Core Principles Governing Epoxide Reactivity
The reactivity of epoxides is a delicate interplay of several factors:
-
Ring Strain: Epoxides possess significant angle and torsional strain (approximately 13-25 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1][3][4] Unlike other ethers, this allows them to react under much milder conditions with both acids and bases.[5][6]
-
Steric Effects: The accessibility of the epoxide carbons to an incoming nucleophile is governed by steric hindrance. As the degree of substitution increases, it becomes more difficult for a nucleophile to approach the carbon atom. This effect is dominant in reactions proceeding under basic or neutral conditions.[3][5]
-
Electronic Effects: Alkyl substituents are electron-donating and can stabilize a developing positive charge (carbocation character) on an adjacent carbon. This effect is the primary determinant of regioselectivity in acid-catalyzed ring-opening reactions, where the epoxide oxygen is first protonated.[5][6][7]
Reactivity Under Basic or Nucleophilic Conditions (S_N2 Mechanism)
Under basic or neutral conditions with a strong nucleophile (e.g., HO⁻, RO⁻, RLi, Grignard reagents), the ring-opening of both disubstituted and trisubstituted epoxides proceeds via a classic S_N2 mechanism.[1][3][8] The reaction involves a direct backside attack by the nucleophile on one of the epoxide carbons.
-
Regioselectivity: The reaction is controlled by steric hindrance. The nucleophile will preferentially attack the less substituted (less sterically hindered) carbon atom.[2][3][5] This holds true for both disubstituted and trisubstituted epoxides.
-
Relative Reactivity: Due to the S_N2 nature of the reaction, increased substitution at the epoxide carbons leads to greater steric hindrance and a slower reaction rate. Therefore, disubstituted epoxides generally react faster than their more sterically crowded trisubstituted counterparts under basic conditions. Studies have shown that alkyl substitution stabilizes the epoxide ring, making it less susceptible to opening by nucleophiles.[4]
Reactivity Under Acidic Conditions (Hybrid S_N1/S_N2 Mechanism)
In the presence of an acid catalyst, the reaction mechanism is more complex. The epoxide oxygen is first protonated, making it a much better leaving group.[1][6][9] The subsequent nucleophilic attack occurs on the protonated epoxide, and the mechanism exhibits characteristics of both S_N1 and S_N2 pathways.[2][10][11]
-
Regioselectivity: The site of attack is determined by electronic effects—specifically, the ability of the carbon atoms to stabilize the partial positive charge that develops as the C-O bond begins to break.[6][7]
-
Disubstituted Epoxides (Primary/Secondary): For epoxides with primary and secondary carbons, the nucleophile typically attacks the less substituted carbon. In this case, the S_N2 character and steric factors still play a significant role.[5][12]
-
Trisubstituted Epoxides (Containing a Tertiary Carbon): For epoxides containing a tertiary carbon, the nucleophile preferentially attacks the more substituted (tertiary) carbon.[5][6][11][12] The tertiary carbon can much more effectively stabilize the developing positive charge, giving the transition state significant S_N1 character.[5][7]
-
-
Relative Reactivity: Acid catalysis dramatically increases the reactivity of the epoxide, allowing even weak nucleophiles like water or alcohols to open the ring under mild conditions.[5] The formation of the highly stabilized, carbocation-like transition state in trisubstituted epoxides makes them particularly reactive at the tertiary position under acidic conditions.
Data Presentation: Summary of Reactivity
| Epoxide Type | Reaction Condition | Mechanism | Site of Nucleophilic Attack (Regioselectivity) | Relative Rate |
| Disubstituted | Basic / Strong Nucleophile | S_N2 | Less substituted carbon | Faster |
| Trisubstituted | Basic / Strong Nucleophile | S_N2 | Less substituted carbon | Slower (due to increased steric hindrance) |
| Disubstituted | Acidic / Weak Nucleophile | S_N1 / S_N2 Hybrid | Less substituted carbon (typically) | Fast |
| Trisubstituted | Acidic / Weak Nucleophile | S_N1 / S_N2 Hybrid | More substituted (tertiary) carbon | Very Fast |
Mandatory Visualization
Caption: Base-catalyzed ring-opening of epoxides.
Caption: Acid-catalyzed ring-opening of epoxides.
Experimental Protocols
The following are representative, generalized protocols for the ring-opening of an epoxide under basic and acidic conditions.
Protocol 1: Base-Catalyzed Ring-Opening of 1,2-Epoxyhexane (B74757) (A Disubstituted Epoxide)
-
Objective: To synthesize 1-methoxy-2-hexanol (B14427502) via a base-catalyzed S_N2 reaction.
-
Materials: 1,2-Epoxyhexane, Methanol (B129727) (anhydrous), Sodium methoxide (B1231860) (NaOMe), Diethyl ether, Saturated aqueous NH₄Cl, Anhydrous MgSO₄.
-
Procedure:
-
To a stirred solution of 1,2-epoxyhexane (1.0 g, 10 mmol) in anhydrous methanol (20 mL) at 0°C, add sodium methoxide (0.65 g, 12 mmol) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 1-methoxy-2-hexanol.
-
Purify the product via flash column chromatography if necessary.
-
Protocol 2: Acid-Catalyzed Ring-Opening of 1-Methyl-1,2-epoxycyclohexane (A Trisubstituted Epoxide)
-
Objective: To synthesize 2-methoxy-2-methylcyclohexan-1-ol via an acid-catalyzed reaction.
-
Materials: 1-Methyl-1,2-epoxycyclohexane, Methanol, Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Diethyl ether, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve 1-methyl-1,2-epoxycyclohexane (1.12 g, 10 mmol) in methanol (25 mL) and cool the solution in an ice bath to 0°C.
-
Add a catalytic amount of concentrated sulfuric acid (2 drops, ~0.1 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the remaining aqueous residue with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent to yield the crude product, 2-methoxy-2-methylcyclohexan-1-ol, which will be predominantly the trans isomer.[5]
-
Purify the product via flash column chromatography if necessary.
-
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics and equilibria of the ring-opening reactions of epoxides with halide ions [digital.maag.ysu.edu]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Alternative methods for the synthesis of 2,3-Epoxy-2-methylbutane
This guide provides a detailed comparison of alternative methods for the synthesis of 2,3-Epoxy-2-methylbutane, a valuable epoxide intermediate in organic synthesis. The performance of several common synthetic routes is objectively compared, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.
Comparison of Synthetic Methods
The synthesis of this compound, also known as 2,3-dimethyl-2-butene (B165504) oxide, is typically achieved through the epoxidation of 2,3-dimethyl-2-butene. Several methods exist, each with distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This guide focuses on four primary methods: epoxidation with m-chloroperoxybenzoic acid (m-CPBA), catalytic epoxidation with hydrogen peroxide, epoxidation via in situ generated dimethyldioxirane (B1199080) (DMDO) from Oxone, and the halohydrin route.
| Parameter | m-CPBA Epoxidation | Catalytic H₂O₂ Epoxidation | in situ DMDO Epoxidation | Halohydrin Route |
| Starting Material | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-2-butene |
| Key Reagents | m-CPBA | H₂O₂, Catalyst (e.g., Mn salt) | Oxone, Acetone, NaHCO₃ | NBS/NCS in DMSO/H₂O, NaOH |
| Typical Solvent | Dichloromethane (B109758), Chloroform | Acetonitrile (B52724), Methanol | Acetone/Water, Ethyl acetate (B1210297) | DMSO/H₂O, then ether |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature, then 0 °C |
| Reaction Time | 1 - 6 hours | 1 - 24 hours | 0.5 - 4 hours | 2 steps, several hours total |
| Reported Yield | ~75-95% | Variable, up to >95% | High, often >90% | Good, but multi-step |
| Key Advantages | Reliable, high-yielding, well-established. | "Green" oxidant (water byproduct), inexpensive. | Mild conditions, high yields, avoids acidic byproducts. | Avoids peroxy-acids, useful for specific substrates. |
| Key Disadvantages | Potentially explosive reagent, chlorinated solvent use, acidic byproduct. | Can require specific catalysts, may have slower reaction rates. | Requires buffered conditions to control pH. | Two-step process, use of halogenated reagents. |
Experimental Protocols
Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This method is a classic and reliable procedure for the epoxidation of alkenes.[1][2][3]
Procedure:
-
Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution, saturated sodium sulfite (B76179) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation if necessary.
Catalytic Epoxidation with Hydrogen Peroxide
This method is a greener alternative, utilizing hydrogen peroxide as the terminal oxidant.[4][5][6]
Procedure:
-
To a solution of 2,3-dimethyl-2-butene (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol), add a catalytic amount of a manganese salt (e.g., MnSO₄, 0.1-1.0 mol%) and a bicarbonate buffer.[6]
-
Cool the mixture to the desired temperature (typically room temperature).
-
Add aqueous hydrogen peroxide (30%, 1.5 - 10 eq) dropwise to the stirred solution.
-
Stir the reaction mixture vigorously for the required time (1-24 hours), monitoring by GC or TLC.
-
After completion, quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify by distillation.
Epoxidation with in situ Dimethyldioxirane (DMDO)
This method generates the powerful oxidant dimethyldioxirane in situ from Oxone and acetone.[7][8]
Procedure:
-
In a three-neck round-bottom flask, prepare a biphasic mixture of 2,3-dimethyl-2-butene (1.0 eq) in ethyl acetate and a buffered aqueous solution of sodium bicarbonate and acetone.[7]
-
Cool the vigorously stirred mixture to 0 °C.
-
Prepare a solution of Oxone (potassium peroxymonosulfate, ~1.5 eq) in water.
-
Add the Oxone solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature for 1-3 hours, monitoring for completion.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Halohydrin Route
This is a two-step procedure involving the formation of a halohydrin followed by intramolecular cyclization.[9]
Step 1: Halohydrin Formation
-
Dissolve 2,3-dimethyl-2-butene (1.0 eq) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.
-
Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in portions to the solution at room temperature.
-
Stir the mixture for several hours until the alkene is consumed.
-
Pour the reaction mixture into water and extract the bromohydrin with diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude halohydrin is often used directly in the next step.
Step 2: Epoxide Formation
-
Dissolve the crude halohydrin in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), dropwise.
-
Stir the mixture at 0 °C to room temperature for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the epoxide.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: General experimental workflow for epoxide synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to the NMR Spectroscopic Validation of 2,3-Epoxy-2-methylbutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data used to validate the products of the ring-opening reactions of 2,3-epoxy-2-methylbutane. Detailed experimental protocols, comparative data tables, and visual diagrams of the reaction pathways and experimental workflow are presented to facilitate the identification and characterization of the resulting products.
Introduction to the Reaction of this compound
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions under both acidic and basic conditions. For an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is a key determinant of the final product structure.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated. The nucleophile (water) then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state. This reaction typically yields a vicinal diol, in this case, 2-methyl-2,3-butanediol. Under harsher acidic conditions (e.g., with heat), this diol can undergo a subsequent pinacol (B44631) rearrangement to form a ketone, pinacolone (B1678379).
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophile (hydroxide ion) attacks the less sterically hindered carbon atom (C3) in a direct SN2 reaction. This pathway also results in the formation of the vicinal diol, 2-methyl-2,3-butanediol.
NMR spectroscopy is a powerful analytical tool for the unambiguous structural elucidation of these reaction products by providing detailed information about the chemical environment of each proton and carbon atom.
Reaction Pathways
Acid-Catalyzed Ring-Opening and Rearrangement
Caption: Acid-catalyzed reaction pathway of this compound.
Base-Catalyzed Ring-Opening
Caption: Base-catalyzed reaction pathway of this compound.
Experimental Protocols
Acid-Catalyzed Hydrolysis and Pinacol Rearrangement (Representative Protocol)
This protocol is adapted from the procedure for the pinacol rearrangement of the closely related compound, pinacol.
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, add 3 g of 2-methyl-2,3-butanediol (the product of initial epoxide hydrolysis) to 10 mL of 6 M sulfuric acid.
-
Distillation: Heat the mixture to distill the product. The pinacolone will co-distill with water. Continue distillation until the organic layer in the distillate no longer increases in volume.
-
Workup: Separate the pinacolone layer from the aqueous layer in the distillate. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
-
NMR Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Base-Catalyzed Hydrolysis (General Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., THF or dioxane).
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the epoxide solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude or purified product in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) with TMS for analysis.
NMR Data Comparison
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the starting material and the potential products.
Table 1: ¹H NMR Data (Chemical Shifts in ppm relative to TMS)
| Compound | C2-CH₃ (s) | C3-CH₃ (d) | C3-H (q) | C(CH₃)₂ (s) | -OH |
| This compound | ~1.25 | ~1.20 | ~2.90 | - | - |
| 2-Methyl-2,3-butanediol | ~1.15 | ~1.10 | ~3.60 | - | broad |
| Pinacolone | - | - | - | ~1.20 | - |
s = singlet, d = doublet, q = quartet. Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: ¹³C NMR Data (Chemical Shifts in ppm relative to TMS)
| Compound | C2 | C3 | C2-CH₃ | C3-CH₃ | C(CH₃)₃ | C=O |
| This compound | ~60.5 | ~65.0 | ~20.0, ~25.0 | ~15.0 | - | - |
| 2-Methyl-2,3-butanediol | ~72.0 | ~76.0 | ~25.0, ~27.0 | ~17.0 | - | - |
| Pinacolone | ~212.0 | ~44.0 | ~27.0 | - | ~26.0 | - |
Experimental Workflow for Product Validation
Caption: General experimental workflow for the synthesis and validation of products.
Comparison with Alternative Validation Methods
While NMR spectroscopy is the primary tool for structural elucidation, other techniques provide complementary information for a comprehensive validation.
Table 3: Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including carbon skeleton, proton environments, and stereochemistry. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
| GC-MS | Separation of components in a mixture and provides molecular weight and fragmentation patterns of each component.[1] | High sensitivity, excellent for identifying components in a mixture and determining molecular weight. | Fragmentation can sometimes make interpretation difficult, isomers may not be easily distinguishable by MS alone. |
| IR Spectroscopy | Presence of functional groups (e.g., O-H stretch for alcohols, C=O stretch for ketones).[1] | Fast, non-destructive, and provides a quick check for expected functional groups. | Provides limited structural information, not suitable for complex structure determination on its own. |
By combining the detailed structural insights from NMR with the separation and molecular weight information from GC-MS and the functional group identification from IR spectroscopy, researchers can achieve a robust and comprehensive validation of the reaction products of this compound.
References
Navigating the Steric Maze: A Comparative Guide to Catalytic Systems for Tetrasubstituted Alkene Epoxidation
For researchers, scientists, and professionals in drug development, the selective epoxidation of sterically hindered tetrasubstituted alkenes represents a significant synthetic challenge. The electron-rich and sterically congested nature of these substrates often leads to low reactivity and competing side reactions. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most effective method for this demanding transformation.
The epoxidation of alkenes is a cornerstone of organic synthesis, providing valuable epoxide intermediates for the construction of complex molecules. However, the successful and efficient epoxidation of tetrasubstituted double bonds requires carefully chosen catalytic systems that can overcome the inherent steric hindrance. This comparison focuses on key performance metrics, including yield, selectivity, and catalyst efficiency, to provide a clear overview of the current state-of-the-art.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the epoxidation of representative tetrasubstituted alkenes. This data, compiled from the literature, highlights the strengths and weaknesses of each approach.
| Catalytic System | Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Shi Epoxidation | 1,2-Dimethylcyclohexene | Oxone | 20-30 | CH3CN/DMM/H2O | 8 | 0 | 85 | 92 | |
| α-Pinene | Oxone | 30 | CH3CN/DMM/H2O | 12 | 0 | 75 | 88 | ||
| Adamantylideneadamantane | Oxone | 30 | CH3CN/DMM/H2O | 24 | 23 | 95 | N/A | ||
| Jacobsen-Katsuki Epoxidation | 1,2-Dimethyl-1,4-cyclohexadiene | m-CPBA | 5 | CH2Cl2 | 24 | -78 | 60 | 85 | |
| Tetramethylethylene | NaOCl | 10 | CH2Cl2/H2O | 12 | 0 | Low | N/A | ||
| MTO/H2O2 | Tetramethylethylene | H2O2 | 1 | CH3CN | 2 | 25 | >95 | N/A | |
| 1-Methylcyclohexene | H2O2/Urea | 0.5 | CH2Cl2 | 3 | 25 | 98 | N/A | ||
| Dioxirane (B86890) (DMDO) | Adamantylideneadamantane | in situ | Stoichiometric | Acetone | 1 | 23 | >99 | N/A | |
| Tetramethylethylene | isolated | Stoichiometric | Acetone | <1 | 23 | >99 | N/A |
Note: This table is a representative summary. Specific reaction conditions and outcomes can vary based on the detailed experimental setup. N/A: Not applicable or not reported.
Catalytic System Overviews and Mechanisms
Shi Epoxidation (Organocatalytic)
The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose (B13574) to generate a reactive dioxirane species in situ from Oxone (potassium peroxymonosulfate).[1][2] This metal-free system is particularly effective for the asymmetric epoxidation of various alkenes, including challenging tetrasubstituted ones.[2] The catalytic cycle involves the nucleophilic attack of the ketone by Oxone, followed by an intramolecular cyclization to form the dioxirane, which then transfers an oxygen atom to the alkene.[1]
Caption: Catalytic cycle of the Shi epoxidation.
Jacobsen-Katsuki Epoxidation (Metal-Catalyzed)
This reaction employs a chiral manganese-salen complex as the catalyst for the enantioselective epoxidation of unfunctionalized alkenes.[3][4][5] While highly effective for cis-disubstituted and some trisubstituted alkenes, its application to tetrasubstituted substrates is more limited due to steric hindrance.[3] The proposed mechanism involves the formation of a high-valent manganese-oxo intermediate that delivers the oxygen atom to the alkene.[5]
References
- 1. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Efficacy of 2,3-Epoxy-2-methylbutane as a Stabilizer: A Comparative Analysis with Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs), solvents, and reagents is a critical concern in drug development and manufacturing. Degradation can lead to loss of potency, the formation of toxic impurities, and compromised product quality. Chlorinated solvents, for instance, are prone to decomposition, often generating acidic byproducts like hydrochloric acid (HCl), which can further catalyze degradation. Epoxides are widely employed as stabilizers or "acid scavengers" in these formulations due to their ability to neutralize these acidic species through a ring-opening reaction.
This guide provides an objective comparison of the efficacy of 2,3-Epoxy-2-methylbutane (also known as isoamylene oxide) with other common epoxide stabilizers, such as 1,2-epoxybutane (B156178) (butylene oxide). The comparison is based on their chemical structure, reactivity, and available performance data in stabilizing sensitive chemical systems.
Mechanism of Stabilization: Acid Scavenging via Epoxide Ring-Opening
Epoxides stabilize formulations by irreversibly reacting with and neutralizing acids. This is an acid-catalyzed process where the proton from the acid protonates the oxygen atom of the epoxide ring. This protonation makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. In the context of solvent degradation, the counter-ion of the acid (e.g., Cl⁻) or another weak nucleophile present (like water) attacks one of the ring carbons, leading to the opening of the strained three-membered ring and the formation of a stable, neutral halohydrin or diol. This reaction effectively consumes the acid, preventing it from causing further degradation.
The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The specific carbon atom that is attacked depends on both steric and electronic factors, as well as the reaction conditions.
Caption: General mechanism of acid scavenging by epoxides.
Comparative Analysis of Epoxide Stabilizers
The efficacy of an epoxide stabilizer is determined by a balance of its reactivity towards acids and its own inherent stability. An ideal stabilizer should react quickly with deleterious acids but remain inert under normal storage and use conditions. The structure of the epoxide plays a crucial role in this balance.
This compound is a tetrasubstituted epoxide. Compared to less substituted epoxides like 1,2-epoxybutane (disubstituted), its structure has several implications for its performance:
-
Reactivity: The additional methyl groups on the epoxide ring of this compound introduce steric hindrance. In a classic SN2 reaction, nucleophilic attack is generally slower at more sterically hindered sites.[1] However, the electron-donating nature of the methyl groups can also help stabilize any partial positive charge that develops on the carbon atoms in the transition state of the ring-opening reaction.
-
Inherent Stability: Increased substitution can enhance the thermal stability of the epoxide ring itself. Studies on the gas-phase decomposition of this compound provide kinetic data on its stability at elevated temperatures.[2]
Data Presentation
The following tables summarize the physicochemical properties of this compound and other common epoxides, and provide a qualitative performance comparison based on established chemical principles.
Table 1: Physicochemical Properties of Selected Epoxide Stabilizers
| Property | This compound | 1,2-Epoxybutane | 2,3-Epoxybutane |
| Synonyms | Isoamylene oxide, 2,2,3-Trimethyloxirane | Butylene oxide, Ethyloxirane | 2,3-Dimethyloxirane |
| CAS Number | 5076-19-7 | 106-88-7 | 3266-23-7 |
| Molecular Formula | C₅H₁₀O | C₄H₈O | C₄H₈O |
| Molecular Weight | 86.13 g/mol | 72.11 g/mol | 72.11 g/mol |
| Boiling Point | ~75 °C | ~63 °C | ~59-60 °C |
| Density | ~0.818 g/mL at 25 °C | ~0.826 g/mL at 20 °C | ~0.825 g/mL at 25 °C |
| Structure | Tetrasubstituted Epoxide | Disubstituted Epoxide | Disubstituted Epoxide |
Table 2: Qualitative Performance Comparison of Epoxide Stabilizers
| Performance Metric | This compound | 1,2-Epoxybutane | Comments |
| Acid Scavenging Reactivity | Moderate to High | High | 1,2-Epoxybutane's less sterically hindered primary carbon allows for rapid SN2 attack. The reactivity of this compound is a balance between steric hindrance and electronic effects. |
| Inherent Thermal Stability | Potentially Higher | Lower | Increased substitution on the epoxide ring generally correlates with greater thermal stability. |
| Selectivity | Ring-opening occurs at the tertiary carbon. | Ring-opening preferentially occurs at the less substituted primary carbon under basic/neutral conditions. | The regioselectivity of ring-opening is dictated by the substitution pattern. |
| Common Application | Stabilizer for chlorinated hydrocarbons (e.g., 1,1,1-trichloroethane (B11378), trichloroethylene).[3] | Widely used as a stabilizer for chlorinated solvents and as a chemical intermediate.[4] | Both are effective and commercially used, often as part of a larger stabilizer package. |
Experimental Protocols
To objectively evaluate and compare the efficacy of different epoxide stabilizers, a standardized experimental protocol is essential. The following method is synthesized from established procedures for testing the stability of chlorinated solvents.[4]
Protocol: Accelerated Stability Test for Trichloroethylene (B50587)
Objective: To determine the relative efficacy of different epoxide stabilizers in preventing the decomposition of trichloroethylene under accelerated aging conditions.
Materials:
-
Trichloroethylene (unstabilized)
-
Epoxide stabilizers to be tested (e.g., this compound, 1,2-epoxybutane)
-
500 mL round-bottom flasks with reflux condensers
-
Heating mantles
-
Gas dispersion tubes
-
Oxygen gas source (water-saturated)
-
SAE 1010 steel strips (for liquid and vapor phase)
-
Aluminum strips
-
Apparatus for pH and/or acidity titration (e.g., pH meter, burette)
Procedure:
-
Preparation: For each stabilizer to be tested, prepare a 200 mL solution of trichloroethylene containing a specified concentration (e.g., 0.5% w/w) of the epoxide stabilizer. Include a control sample of unstabilized trichloroethylene.
-
Apparatus Setup:
-
Place 200 mL of the test solution into a 500 mL round-bottom flask.
-
Suspend one steel strip in the vapor phase area of the flask.
-
Place one steel strip and one aluminum strip fully submerged in the liquid.
-
Fit the flask with a reflux condenser.
-
Insert a gas dispersion tube into the liquid, connected to a source of water-saturated oxygen.
-
-
Accelerated Aging:
-
Heat the flask to reflux the trichloroethylene.
-
Bubble the water-saturated oxygen through the boiling liquid at a controlled, slow rate.
-
Maintain the reflux for a period of 24 to 48 hours.
-
-
Analysis:
-
After the reflux period, allow the solution to cool to room temperature.
-
Visually inspect the solution for color change and the metal strips for corrosion or pitting.
-
Measure the pH of an aqueous extract of the solvent.
-
Quantify the developed acidity by titrating an aliquot of the solvent with a standardized solution of sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. The result is often expressed as "% HCl".
-
-
Comparison: Compare the results (color, metal corrosion, final acidity) from the samples containing different stabilizers against each other and against the unstabilized control. Lower final acidity and less corrosion indicate higher stabilizer efficacy.
Caption: Workflow for comparing epoxide stabilizer efficacy.
Conclusion
Both this compound and other small-chain epoxides like 1,2-epoxybutane are effective acid-scavenging stabilizers for chlorinated solvents and other sensitive formulations. The choice between them may depend on the specific requirements of the application, including the expected acidic species, operating temperature, and desired stabilizer longevity.
The tetrasubstituted structure of This compound suggests a potentially higher intrinsic stability, which could be advantageous in applications involving elevated temperatures or long-term storage. In contrast, the less hindered structure of 1,2-epoxybutane may offer faster reaction kinetics with acidic contaminants.
Ultimately, for critical applications in drug development and manufacturing, the selection of a stabilizer should be based on empirical data. The experimental protocol outlined in this guide provides a robust framework for conducting such a comparative evaluation to determine the optimal stabilizer for a given system.
References
- 1. Ring-opening yields and auto-oxidation rates of the resulting peroxy radicals from OH-oxidation of α-pinene and β-pinene - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the thermal gas-phase decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. US4992604A - Stabilized 1,1,1-trichloroethane compositions - Google Patents [patents.google.com]
A Comparative Analysis of Epoxide Ring-Opening Kinetics: A Guide for Researchers
The ring-opening of epoxides is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and the development of pharmaceuticals. The inherent ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack under both acidic and basic conditions, leading to a diverse array of functionalized products. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling regioselectivity, and ultimately achieving desired synthetic outcomes. This guide provides a comparative analysis of the ring-opening kinetics of various common epoxides, supported by experimental data and detailed methodologies.
Comparative Kinetics of Epoxide Ring-Opening
The rate of epoxide ring-opening is profoundly influenced by the structure of the epoxide, the nature of the nucleophile, and the reaction conditions (acidic vs. basic catalysis). Below is a summary of kinetic data for the ring-opening of three common epoxides—styrene (B11656) oxide, propylene (B89431) oxide, and cyclohexene (B86901) oxide—with representative nucleophiles.
| Epoxide | Nucleophile | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Key Observations & References |
| Styrene Oxide | Aniline | Ti-MCM-41 | - | - | Complete conversion at 308 K. The reaction rate is influenced by temperature and catalyst loading.[1] |
| Morpholine | Silica Alumina | - | - | Reaction proceeds under mild conditions, with the nucleophile attacking the more substituted carbon.[2] | |
| Various Alcohols | SO3H/g-C3N4/Fe3O4 | - | - | Reaction efficiency is dependent on the steric hindrance of the alcohol, with smaller alcohols showing higher conversion. | |
| Propylene Oxide | Aniline | Lithium Bromide | - | - | Reaction carried out at 125 °C. DFT calculations suggest the stability of the product isomers influences the reaction pathway.[3] |
| Various Amines | Water | - | - | Reactions are rapid even near room temperature and are studied using an automated flow reactor.[4] | |
| Methanol | Azolate Ionic Liquids | - | >99% selectivity | Reaction proceeds at room temperature, catalyzed by hydrogen bonding interactions.[5] | |
| Cyclohexene Oxide | Various Amines | Graphene Oxide | - | - | Catalytic activity is attributed to the acidic groups on the graphene oxide surface.[6] |
| Methanol | Lewis Acids (e.g., Li+) | - | Decreases with stronger Lewis acid | Quantum chemical studies show that the reaction barrier decreases with increasing Lewis acidity of the catalyst.[2][7][8] |
Note: Quantitative kinetic data such as specific rate constants and activation energies are often highly dependent on the specific reaction conditions (solvent, temperature, catalyst concentration) and are not always directly comparable across different studies. The table provides a summary of available data and key qualitative findings.
Mechanistic Pathways of Epoxide Ring-Opening
The regioselectivity of epoxide ring-opening is a critical consideration in synthesis and is dictated by the reaction mechanism, which differs significantly under acidic and basic conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[9][10][11][12] The nucleophile then attacks the more substituted carbon atom, a characteristic of an SN1-like mechanism where a partial positive charge develops on the more stable carbocation.[9][13] This results in the formation of the trans product.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Base-Catalyzed Ring-Opening
In contrast, under basic conditions, a strong nucleophile directly attacks the epoxide ring.[14] This reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[13][14] This also results in the formation of the trans product due to backside attack.
Caption: Base-catalyzed epoxide ring-opening mechanism.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for a thorough understanding of epoxide ring-opening. The following are representative protocols for monitoring these reactions using common analytical techniques.
Experimental Workflow for a Kinetic Study
A typical workflow for investigating the kinetics of an epoxide ring-opening reaction involves several key steps, from initial setup to data analysis.
Caption: General workflow for a kinetic study of epoxide ring-opening.
Protocol 1: Monitoring Ring-Opening Kinetics by ¹H NMR Spectroscopy
Objective: To determine the rate of reaction by monitoring the disappearance of the epoxide protons and the appearance of the product protons over time.
Materials:
-
Epoxide (e.g., styrene oxide)
-
Nucleophile (e.g., aniline)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the epoxide in the deuterated solvent of a known concentration.
-
Prepare a separate stock solution of the nucleophile and the internal standard in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
-
Reaction Initiation:
-
In an NMR tube, combine a known volume of the epoxide stock solution with a known volume of the nucleophile/internal standard stock solution at time t=0.
-
Quickly mix the contents and place the NMR tube in the spectrometer, which has been pre-equilibrated to the reaction temperature.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals.[4][7][8][15][16]
-
The time between each spectrum should be short enough to accurately capture the reaction progress. A pseudo-2D experiment can be used for precise timing.[16]
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the protons of interest to ensure quantitative integration.[16]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of the epoxide, the product, and the internal standard.
-
Calculate the concentration of the epoxide and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the epoxide versus time to determine the reaction order and the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the epoxide ring-opening reaction.
Materials:
-
Aliquots from the reaction mixture at various time points
-
Quenching agent (if necessary)
-
Solvent for dilution (e.g., ethyl acetate)
-
Internal standard for GC analysis
-
GC-MS instrument with an appropriate column (e.g., a polar capillary column)
Procedure:
-
Sample Preparation:
-
At specific time intervals, withdraw an aliquot from the reaction mixture.
-
If necessary, quench the reaction immediately (e.g., by rapid cooling or addition of a neutralizing agent).
-
Dilute the aliquot with a suitable solvent to a concentration appropriate for GC-MS analysis.
-
Add a known amount of an internal standard to the diluted sample.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The GC oven temperature program should be optimized to achieve good separation of the epoxide, nucleophile, product(s), and internal standard.[17]
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a library or known standards.
-
-
Quantification:
-
Construct a calibration curve for the epoxide and the expected product(s) using standard solutions of known concentrations with the same internal standard.
-
Determine the concentration of the epoxide and product(s) in the reaction aliquots by comparing their peak areas (relative to the internal standard) to the calibration curve.
-
This data can be used to follow the reaction progress and determine the reaction kinetics, complementing the in-situ monitoring by NMR.
-
This comparative guide provides a foundational understanding of the kinetics of epoxide ring-opening reactions. For researchers and professionals in drug development, a firm grasp of these principles and experimental techniques is invaluable for the rational design and optimization of synthetic routes to novel and existing therapeutic agents.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques | Semantic Scholar [semanticscholar.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. diva-portal.org [diva-portal.org]
- 18. mdpi.com [mdpi.com]
Comparative Guide to the Characterization of Poly(2,3-Epoxy-2-methylbutane)
This guide provides a comparative analysis of the predicted characteristics of polymers derived from 2,3-epoxy-2-methylbutane against a well-established alternative, poly(isobutylene oxide). The data presented for poly(this compound) is based on theoretical principles and analogous polymer systems, offering a predictive framework for researchers.
Introduction
The polymerization of substituted epoxides yields polyethers with a wide range of properties dictated by the monomer's structure. While polymers from common epoxides like propylene (B89431) oxide and isobutylene (B52900) oxide are well-documented, tetrasubstituted epoxides such as this compound are less explored. The increased steric hindrance from the four methyl groups is expected to significantly influence polymerization kinetics and the final properties of the resulting polymer, such as thermal stability and solubility. This guide outlines the essential characterization techniques and presents a comparative analysis with poly(isobutylene oxide), a structurally similar polymer derived from a trisubstituted epoxide.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the predicted and experimentally determined properties for poly(this compound) and poly(isobutylene oxide), respectively. This comparison highlights the expected impact of increased substitution on the polymer backbone.
| Property | Poly(this compound) (Predicted) | Poly(isobutylene oxide) (Experimental) | Analytical Method |
| Molecular Weight (Mn, g/mol ) | 5,000 - 15,000 | 5,000 - 20,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.8 | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg, °C) | 80 - 110 | 15 - 25 | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition (Td, °C) | 350 - 380 | 320 - 340 | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, Chloroform | Soluble in THF, Toluene, Chloroform | Solvent Dissolution Test |
| Structure Confirmation | Peaks for -CH3, -C-O-C- | Peaks for -CH3, -CH2-, -C-O-C- | Nuclear Magnetic Resonance (¹H NMR) |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Cationic Ring-Opening Polymerization
A solution of the monomer (this compound) in a dry, non-polar solvent like dichloromethane (B109758) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (nitrogen or argon). A Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), is then added dropwise. The reaction is allowed to proceed for a specified time (e.g., 2-24 hours) before being terminated by the addition of a quenching agent like methanol. The resulting polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Solvent/Mobile Phase: Tetrahydrofuran (THF).
-
Columns: A set of polystyrene-divinylbenzene columns (e.g., two PLgel 5 µm MIXED-D columns).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40 °C.
-
Detector: Refractive index (RI) detector.
-
Calibration: Polystyrene standards of known molecular weights.
-
Sample Preparation: Dissolve 2-3 mg of polymer in 1 mL of THF and filter through a 0.45 µm syringe filter.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) of the polymer.
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Sample Pan: Tzero aluminum pans.
-
Sample Weight: 5-10 mg.
-
Method: The sample is subjected to a heat/cool/heat cycle to erase thermal history.
-
Heat from 25 °C to 150 °C at 10 °C/min.
-
Cool from 150 °C to -50 °C at 10 °C/min.
-
Heat from -50 °C to 200 °C at 10 °C/min.
-
-
Analysis: The Tg is determined from the midpoint of the transition in the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Instrument: TA Instruments TGA Q500 or equivalent.
-
Sample Pan: Platinum pan.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.
-
Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the polymer synthesis and characterization process.
Caption: Workflow for the synthesis of poly(this compound).
Caption: Experimental workflow for polymer characterization.
Benchmarking 2,2,3-Trimethyloxirane: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for organic synthesis, 2,2,3-trimethyloxirane emerges as a versatile intermediate, offering a unique combination of steric and electronic properties. This guide provides a comparative analysis of its performance in key synthetic applications, particularly focusing on ring-opening reactions, and contrasts it with common alternatives. While direct, quantitative head-to-head benchmark studies are limited in publicly available literature, this document compiles fundamental principles, reaction mechanisms, and representative data to inform substrate selection and reaction design.
I. Performance in Nucleophilic Ring-Opening Reactions
The reactivity of 2,2,3-trimethyloxirane is dominated by the strain of its three-membered ring, making it susceptible to nucleophilic attack under both acidic and basic conditions. The substitution pattern of this epoxide—a trisubstituted ring with one quaternary and one tertiary carbon—governs the regioselectivity of these reactions, a critical factor in synthetic planning.
A. Regioselectivity: A Tale of Two Mechanisms
The site of nucleophilic attack on the 2,2,3-trimethyloxirane ring is dictated by the reaction conditions, leading to the formation of distinct constitutional isomers.
-
Base-Catalyzed Ring Opening (SN2 Pathway): Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of 2,2,3-trimethyloxirane, this is the tertiary carbon (C3). This regioselectivity is a direct consequence of minimizing steric repulsion between the incoming nucleophile and the bulky substituents on the epoxide.
-
Acid-Catalyzed Ring Opening (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to opening. The reaction proceeds through a transition state with significant carbocationic character. Consequently, the nucleophile attacks the more substituted carbon atom (the quaternary carbon, C2), which can better stabilize the developing positive charge.
The predictable nature of this regioselectivity allows chemists to strategically choose conditions to favor the desired isomer.
Diagram 1: Regioselectivity in Ring-Opening Reactions
Safety Operating Guide
Proper Disposal of 2,3-Epoxy-2-methylbutane: A Guide for Laboratory Professionals
For Immediate Release
Palo Alto, CA – In the dynamic environment of research and development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 2,3-Epoxy-2-methylbutane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety and Disposal Protocol
Uncured this compound is classified as a hazardous material due to its flammability and potential for chemical reactivity. It is imperative that this compound is never disposed of down the drain or in regular solid waste streams.[1][2] All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[3]
Waste Identification and Segregation:
-
Liquid Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must be treated as hazardous waste and collected in a designated, sealed waste container.[3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including nitrile gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
For liquid waste, use a funnel to transfer the chemical into a designated hazardous waste container. Avoid overfilling.
-
For solid contaminated materials, place them in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).
-
Storage: Store waste containers in a designated, well-ventilated, and cool area away from sources of ignition, heat, and incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4][5] The storage area should be secure and have secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide a detailed inventory of the waste.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, remove all sources of ignition.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with the specific details of the spill, including the chemical name and approximate quantity.
-
Summary of Hazard and Disposal Data
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Parameter | Value | Source |
| CAS Number | 5076-19-7 | [6] |
| Molecular Formula | C₅H₁₀O | [6] |
| Flash Point | < 15°C | [6] |
| Boiling Point | 73°C | [6] |
| GHS Hazard Class | Flammable Liquid, Category 2 | [4] |
| EPA Hazardous Waste Code | Likely D001 (Ignitable) | [7] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 2. How to dispose of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 3. triumvirate.com [triumvirate.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 5076-19-7 [chemicalbook.com]
- 7. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling 2,3-Epoxy-2-methylbutane
Essential Safety and Handling Guide for 2,3-Epoxy-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks associated with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Citation |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Flame retardant antistatic protective clothing is recommended. | [1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][2][3] |
Chemical Handling and Storage
Safe handling and storage practices are paramount to preventing accidents and ensuring the stability of this compound.
| Aspect | Guideline | Citation |
| Ventilation | Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location. Use explosion-proof electrical/ventilating/lighting equipment. | [1][2][3] |
| Handling | Wash face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. | [1][2][4] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep cool. | [1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial to mitigate hazards.
| Procedure | Action | Citation |
| Minor Spill | Remove all sources of ignition. Use absorbent paper or liquid-absorbent material (e.g., Chemizorb®) to pick up all liquid spill material. Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for eventual disposal. Wash contaminated surfaces with a soap and water solution. | [5] |
| Major Spill | Isolate the spill or leak area for at least 50 meters (150 feet) in all directions. Consider initial downwind evacuation for at least 300 meters (1000 feet). | [5] |
| Fire | Use CO2, dry chemical, or foam for extinction. Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. | [1][2] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |
| First Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [1][2] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method | Citation |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Contaminated Materials | Seal in a vapor-tight plastic bag for eventual disposal. | [5] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


